Phosmidosine C
Description
This compound has been reported in Streptomyces with data available.
structure in first source
Properties
Molecular Formula |
C11H17N6O7P |
|---|---|
Molecular Weight |
376.26 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-5-[[amino(methoxy)phosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C11H17N6O7P/c1-22-25(13,21)23-2-4-6(18)7(19)10(24-4)17-9-5(16-11(17)20)8(12)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,21)(H,16,20)(H2,12,14,15)/t4-,6-,7-,10-,25?/m1/s1 |
InChI Key |
RENSJGNFTDPDED-ACFLSSRZSA-N |
Isomeric SMILES |
COP(=O)(N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3NC2=O)N)O)O |
Canonical SMILES |
COP(=O)(N)OCC1C(C(C(O1)N2C3=NC=NC(=C3NC2=O)N)O)O |
Synonyms |
phosmidosine C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Phosmidosine C: A Technical Guide to its Discovery and Isolation from Stre-ptomyces
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phosmidosine C, a novel nucleotide antibiotic derivative isolated from Streptomyces sp. RK-16. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.
Introduction
This compound is a naturally occurring purine nucleotide derivative discovered during the chemical screening of metabolites from the actinomycete Streptomyces sp. RK-16. This strain was initially identified as the producer of the antifungal agent Phosmidosine. Further investigation of the fermentation broth led to the isolation of two related compounds, Phosmidosine B and this compound.[1] While Phosmidosine and Phosmidosine B demonstrated activity in assays for morphological reversion against src-transformed NRK cells, this compound was found to be inactive in this specific screen.[1] This suggests that the prolyl group, which is absent in this compound, plays a crucial role in this particular biological activity.[1] The structural elucidation of this compound was accomplished through various spectroscopic methods.[1]
Physicochemical Properties of this compound
The structure of this compound was determined using spectroscopic analysis, including UV, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While detailed physicochemical data for this compound is not extensively published, the table below summarizes the known information for the parent compound, Phosmidosine, for reference.
| Property | Value (Phosmidosine) | Reference |
| Molecular Formula | C16H24N7O8P | [2] |
| Molecular Weight | 473.38 g/mol |
Experimental Protocols
Fermentation of Streptomyces sp. RK-16
A seed culture of Streptomyces sp. RK-16 is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker. This seed culture is then used to inoculate production-scale fermentation tanks containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of phosmidosine derivatives.
Extraction and Initial Purification
-
Harvest and Filtration : The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration.
-
Adsorption to Activated Carbon : The culture filtrate is stirred with activated carbon to adsorb the active compounds.
-
Elution : The carbon is collected by filtration and washed with water. The active principles are then eluted with an organic solvent mixture, such as aqueous acetone.
-
Concentration : The eluate is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification of this compound
The crude extract containing a mixture of Phosmidosine, Phosmidosine B, and this compound is subjected to a series of chromatographic steps to isolate the individual compounds.
-
Ion-Exchange Chromatography : The crude extract is first fractionated on a cation-exchange resin column. Elution is performed with a suitable buffer system.
-
Adsorption Chromatography : The active fractions are then applied to an adsorbent resin, such as Diaion HP-20, and eluted with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol or acetone) in water.
-
Gel Filtration Chromatography : Further purification is achieved by gel filtration chromatography on a column of Sephadex LH-20, eluting with methanol.
-
High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is accomplished by preparative reverse-phase HPLC. The fractions containing the pure compound are collected, desalted, and lyophilized.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the discovery and isolation of novel natural products from Streptomyces and the logical relationship in the initial biological screening of the phosmidosine compounds.
Caption: Generalized workflow for the isolation and characterization of this compound.
Caption: Logical diagram of the initial biological screening of phosmidosine derivatives.
Conclusion
The discovery of this compound from Streptomyces sp. RK-16 highlights the chemical diversity within a single microbial strain and the importance of thorough chemical screening of fermentation broths. While this compound did not exhibit the same biological activity as its parent compounds in the initial assays, its unique structure warrants further investigation for other potential therapeutic applications. The methodologies outlined in this guide provide a framework for the isolation and characterization of this and other novel natural products from microbial sources.
References
Phosmidosine C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosmidosine C is a derivative of phosmidosine, a nucleotide antibiotic. While its parent compounds have demonstrated notable biological activities, including antifungal and antitumor effects, this compound has been shown to be inactive in specific assays for cell cycle inhibition and morphological reversion. This document provides a detailed account of the molecular properties of this compound, alongside relevant experimental methodologies and a discussion of the proposed mechanism of action for the broader phosmidosine family.
Molecular Profile of this compound
This compound is a structurally distinct member of the phosmidosine family. Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₆O₇P |
| Molecular Weight | 376.27 g/mol |
Biological Activity
Contrasting with other members of its family, this compound has been found to be biologically inactive in certain cancer-related assays. Specifically, studies have demonstrated that this compound does not inhibit cell cycle progression or induce morphological reversion in src-transformed NRK (Normal Rat Kidney) cells. This lack of activity is significant when compared to Phosmidosine and Phosmidosine B, which both exhibit these inhibitory effects.
Proposed Mechanism of Action for Phosmidosines
While this compound itself is inactive, the broader phosmidosine family is suggested to exert its antitumor effects through the inhibition of protein biosynthesis. The proposed mechanism centers on the structural mimicry of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of proteins containing proline residues. By acting as a competitive inhibitor of prolyl-AMP, phosmidosines are thought to disrupt the process of peptide synthesis in cancer cells.
Caption: Proposed inhibitory action of phosmidosines on peptide synthesis.
Experimental Protocols
The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and proliferation, which has been employed in the evaluation of phosmidosine derivatives.
MTT Assay for Cell Viability
Objective: To determine the effect of a compound on the metabolic activity of cultured cells as an indicator of cell viability.
Materials:
-
96-well flat-bottomed microplates
-
Cancer cell line of interest (e.g., src-transformed NRK cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-treated wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The absorbance of the control wells is taken as 100% viability. The results can be used to generate dose-response curves and calculate IC₅₀ values (the concentration of a compound that inhibits cell growth by 50%).
Conclusion
This compound, despite its structural relation to biologically active phosmidosines, has been shown to be inactive in specific assays for anticancer activity. This highlights the critical role of specific structural moieties for the biological function of this class of compounds. The proposed mechanism of action for active phosmidosines, involving the inhibition of peptide synthesis, provides a valuable framework for the future design and development of novel therapeutic agents. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other related compounds.
The Enigmatic Biosynthesis of Phosmidosine C: An Uncharted Bacterial Pathway
Despite significant interest in phosphonate and phosphoramidate natural products for their potent biological activities, the biosynthetic pathway of Phosmidosine C in bacteria remains an unsolved puzzle within the scientific community. Extensive searches of available scientific literature and genomic databases have yielded no specific information on the enzymatic steps, genetic determinants, or regulatory mechanisms responsible for the production of this complex nucleotide antibiotic.
This compound, alongside its related congeners Phosmidosine and Phosmidosine B, belongs to a unique class of phosphoramidate nucleotide antibiotics. These compounds, isolated from actinomycete bacteria, specifically Streptomyces sp. RK-16 and Streptomyces durhameusis, are characterized by a distinctive N-acyl phosphoramidate linkage connecting 8-oxoadenosine to L-proline.[1][2] While the chemical structures of Phosmidosine and Phosmidosine B have been elucidated and their total synthesis achieved, the biological machinery bacteria employ to construct these molecules is currently unknown.[1][3]
One review article briefly mentions this compound as part of this family of natural products isolated from Streptomyces durhameusis, but provides no further structural or biosynthetic details.[4] This lack of information prevents the construction of a detailed technical guide as requested. There is no quantitative data on enzyme kinetics or pathway flux, no published experimental protocols for elucidating the pathway, and consequently, no established pathway to visualize.
The biosynthesis of other phosphonate natural products, such as the well-studied antibiotic fosfomycin, has been characterized in detail in various bacteria, including Streptomyces and Pseudomonas species.[5][6][7] These pathways typically originate from phosphoenolpyruvate and involve a key C-P bond-forming step catalyzed by phosphoenolpyruvate mutase.[5][8] However, the biosynthesis of the phosphoramidate bond (P-N) in molecules like this compound likely involves a distinct and currently uncharacterized enzymatic strategy. While other natural products containing P-N bonds exist, such as agrocin 84 and fosfazinomycins, their biosynthetic routes are also not fully understood, though putative gene clusters have been identified.[4]
The absence of a known biosynthetic gene cluster for the phosmidosines means that researchers cannot yet employ modern techniques like heterologous expression or targeted gene knockout studies to unravel the pathway.[9] Without this fundamental genetic information, any description of the biosynthetic pathway for this compound would be purely speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of phosmidosine. A new antifungal nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products Containing ‘Rare’ Organophosphorus Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hidden gene cluster unearthed to reveal antibacterial natural product | Research | Chemistry World [chemistryworld.com]
Phosmidosine C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phosmidosine C, a nucleotide antibiotic with significant potential in anticancer research. This document details its chemical properties, experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through signaling pathway diagrams.
Chemical Properties
This compound, also known as Phosmidosine, is a naturally occurring nucleotide antibiotic. Its core structure consists of an 8-oxoadenosine moiety linked to L-proline via a phosphoramidate bond. The key chemical and physical properties of Phosmidosine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 134966-01-1 | [1] |
| Molecular Formula | C₁₆H₂₄N₇O₈P | [1] |
| Molecular Weight | 473.38 g/mol | --- |
| IUPAC Name | (2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide | [1] |
| Chemical Structure | A purine ribonucleoside monophosphate | --- |
| Stability | Unstable under basic conditions due to its inherent methyl transfer activity.[2] | [2] |
| Physical Properties | Specific quantitative data on melting point, boiling point, and solubility are not readily available in the surveyed literature. However, its instability in basic solutions suggests careful handling and storage in neutral or slightly acidic conditions. | --- |
Note: A related compound, Phosmidosine B, is a demethylated derivative.[3]
Experimental Protocols
This section outlines the methodologies for the synthesis of this compound and the evaluation of its biological activity, based on published literature.
Chemical Synthesis of this compound
The first total synthesis of Phosmidosine was reported by Moriguchi et al. in 2002.[3] The following is a summary of the key steps in their synthetic route.
Objective: To synthesize Phosmidosine via a phosphoramidite-based coupling strategy.
Key Reagents and Intermediates:
-
8-oxoadenosine derivative (appropriately protected)
-
N-tritylprolinamide
-
tert-butoxycarbonyl (Boc) group
-
5-(3,5-dinitrophenyl)-1H-tetrazole (for Phosmidosine B synthesis)
Methodology:
-
Protection of 8-oxoadenosine: The synthesis begins with the protection of the functional groups of 8-oxoadenosine. A key step involves the selective introduction of a tert-butoxycarbonyl (Boc) group to the 7-NH function of the 8-oxoadenosine base.[3] This serves as a pseudo-protecting group, sterically hindering the 6-amino group from undesired phosphitylation.[3]
-
Phosphitylation: The 5'-hydroxyl group of the protected 8-oxoadenosine is then phosphitylated to create a phosphoramidite derivative.
-
Coupling Reaction: The 8-oxoadenosine 5'-phosphoramidite derivative is coupled with N-tritylprolinamide.[3] This reaction forms the crucial phosphoramidate linkage.
-
Deprotection: Finally, all protecting groups are removed to yield a mixture of Phosmidosine and its diastereomer.[3] The naturally occurring Phosmidosine can be separated and identified, for instance, by comparing their 13C NMR spectra.[3]
Evaluation of Anticancer Activity using MTT Assay
The growth inhibitory activity of this compound against various tumor cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound solution of known concentration
-
96-well plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. This data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows related to this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound.
This compound is thought to exert its anticancer effects by inhibiting protein synthesis.[4] It is hypothesized to act as an inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible for attaching proline to its corresponding tRNA.[4] By inhibiting PRS, this compound would prevent the formation of prolyl-tRNA, thereby stalling protein synthesis which is essential for cell growth and proliferation. This disruption of protein synthesis is a plausible explanation for the observed G1 phase cell cycle arrest in cancer cells treated with this compound.[2] The G1 phase is a critical checkpoint where the cell assesses its readiness to proceed with DNA replication and division. A lack of essential proteins would trigger a halt at this checkpoint.
The antitumor activity of Phosmidosine and its derivatives has been shown to be independent of the p53 tumor suppressor gene status in some cancer cell lines, suggesting a broad therapeutic potential.[3] Structure-activity relationship studies have indicated that the L-proline moiety is crucial for its biological activity.[2]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosmidosine C: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Phosmidosine C, a derivative of the phosmidosine family of nucleoside antibiotics, has been evaluated for its biological activity, particularly in the context of cancer research. Seminal studies have demonstrated that, unlike its analogues Phosmidosine and Phosmidosine B, this compound is biologically inactive in key assays assessing cell cycle progression and morphological reversion in cancer cell models. This lack of activity provides crucial insights into the structure-activity relationships within the phosmidosine class of compounds. This technical guide will delve into the established mechanism of action of the active phosmidosine analogues to provide a clear framework for understanding the probable reasons behind this compound's inertness.
Introduction to the Phosmidosine Family
The phosmidosines are a group of naturally occurring nucleoside antibiotics isolated from Streptomyces sp.[1]. Structurally, they are characterized by a 7,8-dihydro-8-oxoadenosine core linked to an amino acid, typically L-proline, via a phosphoramidate bond[2][3]. The parent compound, Phosmidosine, and its demethylated analogue, Phosmidosine B, have demonstrated notable antitumor and antifungal activities[1][3][4]. This compound is another naturally occurring derivative, the structure of which has been elucidated[1][5].
The Inactivity of this compound: A Key Finding
A pivotal study investigating the biological activities of newly isolated phosmidosine derivatives revealed that this compound exhibited no inhibitory activity on cell cycle progression and no morphological reversion activity on srcts-NRK cells[1]. This is in stark contrast to Phosmidosine and Phosmidosine B, which were shown to be active in these assays[1]. This critical finding suggests that the structural modifications present in this compound abrogate the biological effects observed in its active counterparts. While the exact structure of this compound is known, the specific structural feature responsible for its inactivity has been a subject of scientific inquiry, pointing towards the crucial role of the substituent at the phosphoramidate linkage.
Proposed Mechanism of Action of Active Phosmidosines (Phosmidosine and Phosmidosine B)
The antitumor activity of the active phosmidosines is believed to stem from their ability to act as inhibitors of protein biosynthesis[6]. The proposed mechanism centers on the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of prolyl-tRNA, which is essential for the incorporation of proline into nascent polypeptide chains[6].
Signaling Pathway of Phosmidosine Action
The following diagram illustrates the proposed signaling pathway for the active phosmidosine analogues:
Caption: Proposed mechanism of action for active phosmidosines.
Structure-Activity Relationship (SAR) and the Inactivity of this compound
The differential activity between this compound and its active analogues underscores the importance of specific structural features for biological function. Structure-activity relationship studies on various synthetic and natural phosmidosine analogues have highlighted the following key points:
-
The L-proline Moiety: Replacement of the L-proline residue with other amino acids, or with D-proline, leads to a significant decrease in antitumor activity. This suggests a stringent structural requirement for the L-proline moiety for target engagement[7].
-
The 7,8-dihydro-8-oxoadenosine Core: While some modifications to the adenine base are tolerated, replacement with other nucleobases such as uracil, cytosine, or guanine results in a loss of activity[6].
-
The Phosphoramidate Linkage: The nature of the substituent on the phosphorus atom is critical. The inactivity of this compound is likely due to a structural modification at this position that prevents its interaction with the target enzyme, presumably prolyl-tRNA synthetase.
The following diagram illustrates the logical relationship in the SAR of phosmidosines:
Caption: Structure-activity relationship logic for phosmidosines.
Quantitative Data
The antitumor activities of Phosmidosine and its analogues have been quantified using the MTT assay to determine their 50% inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Phosmidosine (diastereomeric mixture) | L1210 | ~ 0.1 | [3] |
| Phosmidosine (diastereomer 1a) | P388 | 0.032 | [3] |
| Phosmidosine (diastereomer 1b - natural) | P388 | 0.028 | [3] |
| Phosmidosine B | P388 | 0.25 | [3] |
| This compound | - | No activity observed | [1] |
Experimental Protocols
MTT Assay for Antitumor Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phosmidosine, Phosmidosine B, this compound) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells[3][8].
Morphological Reversion Assay in srcts-NRK Cells
This assay assesses the ability of a compound to revert the transformed morphology of cancer cells.
-
Cell Culture: Temperature-sensitive v-Src-transformed rat kidney (srcts-NRK) cells are cultured at the permissive temperature (33°C) to maintain their transformed phenotype.
-
Compound Treatment: The cells are then treated with the test compounds and shifted to the non-permissive temperature (39°C).
-
Morphological Observation: The cell morphology is observed under a phase-contrast microscope after a defined period (e.g., 24-48 hours). Reversion to a normal, flattened phenotype is indicative of activity[1].
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle[9][10][11][12].
The following diagram provides a general workflow for these experimental assays:
Caption: General workflow for key biological assays.
Conclusion
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosmidosine | C16H24N7O8P | CID 456511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]
Phosmidosine C: A Review of Its Biological Inactivity on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosmidosine C, a derivative of the antifungal and antitumor agent Phosmidosine, has been isolated and studied for its biological effects on cell lines. In contrast to its parent compound and the related derivative Phosmidosine B, current scientific literature indicates that this compound is biologically inactive in assays for cell cycle inhibition and morphological reversion of transformed cells. This technical guide synthesizes the available data on this compound, focusing on its discovery, the experimental context of its tested biological activity, and the potential structural reasons for its lack of efficacy.
Introduction
Phosmidosine is a nucleotide antibiotic first isolated from Streptomyces sp. RK-16, demonstrating both antifungal and potent antitumor activities. Subsequent research led to the isolation of several derivatives, including Phosmidosine B and this compound. While Phosmidosine and Phosmidosine B have shown significant biological effects, such as the inhibition of cancer cell growth, this compound has been found to be inactive in the same experimental systems[1]. This document provides a comprehensive overview of the current understanding of this compound's biological profile.
Comparative Biological Activity of Phosmidosine Derivatives
Studies on the biological effects of Phosmidosine and its derivatives have primarily focused on their ability to inhibit cell cycle progression and induce morphological reversion in transformed cell lines. The data consistently demonstrates a lack of activity for this compound in these assays.
Table 1: Summary of Biological Activity of Phosmidosine Derivatives on src-transformed NRK Cells
| Compound | Inhibition of Cell Cycle Progression | Morphological Reversion Activity |
| Phosmidosine | Active | Active[1] |
| Phosmidosine B | Active | Active[1] |
| This compound | Inactive | Inactive [1] |
Experimental Protocols
The biological inactivity of this compound was determined using src-transformed Normal Rat Kidney (NRK) cells. The following is a generalized protocol based on the described methodology[1].
3.1. Cell Culture
-
Cell Line: src-transformed NRK (srcts-NRK) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
3.2. Morphological Reversion Assay
-
srcts-NRK cells were seeded in 24-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours of incubation, the culture medium was replaced with fresh medium containing various concentrations of Phosmidosine, Phosmidosine B, or this compound.
-
The cells were incubated for an additional 48 hours.
-
Morphological changes were observed and photographed using a phase-contrast microscope. "Reverted" cells were identified by a flattened, more normal morphology compared to the rounded, transformed phenotype.
3.3. Cell Cycle Analysis
-
srcts-NRK cells were seeded in 60 mm dishes.
-
After reaching approximately 50% confluency, cells were treated with the test compounds.
-
Following a 24-hour incubation, cells were harvested by trypsinization.
-
The cells were washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C.
-
Fixed cells were treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
Structure-Activity Relationship and Inactivity of this compound
The differential activity between Phosmidosine, Phosmidosine B, and this compound suggests a critical role for the prolyl group in their biological function. It is hypothesized that the structural modification in this compound, which lacks the prolyl group present in the active derivatives, is the primary reason for its inactivity[1].
Caption: Structure-Activity Relationship of Phosmidosine Derivatives.
Signaling Pathways
Due to its observed biological inactivity, there is currently no information available regarding any signaling pathways that may be modulated by this compound. The proposed mechanism of action for the active compound, Phosmidosine, is the inhibition of prolyl adenosine 5'-phosphate, which in turn inhibits peptide synthesis in cancer cells[2]. Given its lack of a prolyl group, this compound is unlikely to interact with this target.
Caption: Hypothesized Lack of Interaction of this compound with Target Pathway.
Conclusion
The available scientific evidence strongly indicates that this compound does not possess the cytotoxic or cell-transforming reversion activities observed in Phosmidosine and Phosmidosine B. This lack of activity is attributed to the absence of the prolyl group, which appears to be essential for the biological function of this class of compounds. For researchers in drug discovery and development, this compound may serve as a useful negative control in studies involving other Phosmidosine derivatives. However, based on current data, it is not a viable candidate for further investigation as an anticancer or cell cycle-modulating agent.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Phosmidosine C and its Analogs, Phosmidosine A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosmidosine A and B are nucleotide antibiotics with demonstrated potent antitumor properties. Isolated from Streptomyces sp. RK-16, these compounds have garnered interest for their unique structural features and mechanism of action. This guide provides a detailed comparative analysis of Phosmidosine A, B, and a lesser-known analog, Phosmidosine C. We will delve into their structural distinctions, comparative biological activities, and the experimental methodologies used in their study. A key focus will be the apparent structure-activity relationship, where minor molecular modifications lead to significant changes in efficacy, particularly highlighting the crucial role of the L-proline moiety.
Core Structural Differences
The Phosmidosine family is characterized by an 8-oxoadenosine core linked to an amino acid via a phosphoramidate bond. The primary distinctions between Phosmidosine A, B, and C lie in the nature of this linkage and the attached amino acid residue.
-
Phosmidosine A (Phosmidosine): The archetypal molecule of this family, Phosmidosine A, consists of an 8-oxoadenosine moiety and an L-proline residue. These two components are connected by a unique N-acyl phosphoramidate linkage. A key feature of Phosmidosine A is the presence of a chiral center at the phosphorus atom, resulting in two potential diastereomers.[1]
-
Phosmidosine B: This analog is a demethylated derivative of Phosmidosine A.[1] The absence of the methyl group on the phosphoramidate linkage eliminates the chirality at the phosphorus atom, making Phosmidosine B an achiral molecule.[1]
-
This compound: While isolated from the same source as its counterparts, this compound is structurally distinct in a critical way: it lacks the L-proline residue.[2] This structural modification is believed to be the primary reason for its lack of biological activity.[2] The structures of Phosmidosine B and C were established through spectroscopic methods, including UV, HRFAB-MS, and NMR.[2]
Comparative Biological Activity
The subtle structural variations among the Phosmidosines lead to profound differences in their biological effects, particularly their anticancer activities.
Table 1: Summary of Biological Activities
| Compound | Key Structural Features | Antitumor Activity | Mechanism of Action |
| Phosmidosine A | 8-oxoadenosine + L-proline, Chiral N-acyl phosphoramidate linkage | Potent; approximately 10 times more active than Phosmidosine B[1] | Inhibition of peptide synthesis via targeting prolyl adenosine 5'-phosphate (prolyl-AMP)[3] |
| Phosmidosine B | 8-oxoadenosine + L-proline, Achiral demethylated phosphoramidate linkage | High activity[1] | Presumed to be the same as Phosmidosine A |
| This compound | 8-oxoadenosine derivative lacking the L-proline moiety | No significant activity reported[2] | Inactive due to the absence of the critical prolyl group[2] |
Phosmidosine A and its diastereomer exhibit potent growth inhibitory activity against various tumor cell lines.[1] Phosmidosine B also demonstrates high anticancer activity, although it is roughly an order of magnitude less potent than Phosmidosine A.[1] In stark contrast, this compound shows no activity in assays for cell cycle progression inhibition and morphological reversion in srcts-NRK cells.[2] This strongly suggests that the L-proline residue is indispensable for the biological activity of this class of compounds.[2] The antitumor effects of Phosmidosine A and B appear to be independent of the p53 phenotype of the cancer cells.[1]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of Protein Synthesis
The proposed mechanism of action for the biologically active Phosmidosines involves the inhibition of protein synthesis. It is hypothesized that they act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with proline.[3] By mimicking this intermediate, Phosmidosines A and B can likely bind to and inhibit prolyl-tRNA synthetase, leading to a halt in protein production and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of Phosmidosine A/B action.
Experimental Workflow: Isolation and Bioactivity Screening
The discovery and evaluation of the Phosmidosine compounds follow a standard natural product drug discovery workflow. This involves fermentation of the producing organism, extraction and purification of the metabolites, and subsequent bioactivity screening.
Caption: General workflow for Phosmidosine discovery.
Experimental Protocols
Isolation of Phosmidosines from Streptomyces sp. RK-16
This protocol is a generalized procedure based on standard methods for the isolation of natural products from Streptomyces fermentation broths.
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension of Streptomyces sp. RK-16. Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30°C) for several days to allow for the production of secondary metabolites.
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is collected and concentrated under reduced pressure.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Initial separation on a silica gel or other solid phase support with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions obtained from column chromatography using a suitable column (e.g., C18) and mobile phase to isolate the individual Phosmidosine compounds.
-
-
Compound Identification: The purified compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of Phosmidosine A and B (General Approach)
The chemical synthesis of Phosmidosine A and B has been achieved and provides a route to produce these compounds and their analogs for further study.[1]
-
Preparation of the 8-oxoadenosine Derivative: A protected 8-oxoadenosine derivative is synthesized. This typically involves the use of protecting groups for the hydroxyl and amino functionalities to prevent unwanted side reactions.
-
Preparation of the Prolinamide Derivative: An N-protected prolinamide is prepared.
-
Coupling Reaction: The protected 8-oxoadenosine derivative is coupled with the prolinamide derivative. For the synthesis of Phosmidosine B, an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative is reacted with an N-protected prolinamide in the presence of an activating agent like 5-(3,5-dinitrophenyl)-1H-tetrazole.[1] For Phosmidosine A, a final coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide is performed.[1]
-
Deprotection: All protecting groups are removed to yield the final Phosmidosine A or B product. The resulting mixture of Phosmidosine A diastereomers can be separated by chromatography.[1]
Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the Phosmidosine compounds (and a vehicle control).
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Conclusion
The comparative analysis of Phosmidosine A, B, and C provides a clear illustration of a critical structure-activity relationship. The potent anticancer activity of Phosmidosine A and B is directly linked to the presence of the L-proline residue, which is absent in the inactive this compound. This underscores the importance of the prolyl moiety for the proposed mechanism of action involving the inhibition of prolyl-tRNA synthetase. The methodologies outlined in this guide provide a framework for the further investigation of these promising antitumor agents and the rational design of novel, more potent analogs. Future research should focus on obtaining more detailed quantitative data on the activity of these compounds against a wider range of cancer cell lines and further elucidating the precise molecular interactions with their biological target.
References
- 1. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Oxoadenosine Moiety in Phosmidosine C: A Linchpin for Anticancer Activity?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmidosine C belongs to a family of naturally occurring nucleoside antibiotics isolated from Streptomyces sp.[1]. These compounds, characterized by an 8-oxoadenosine core linked to an amino acid via a phosphoramidate bond, have garnered significant interest for their potential as anticancer agents. Phosmidosine and its diastereomers have demonstrated potent antitumor activity, arresting the cell cycle in the G1 phase[2][3]. However, subtle structural modifications within the phosmidosine family lead to dramatic shifts in biological activity. This technical guide delves into the critical role of the 8-oxoadenosine moiety in this compound, examining its contribution to the compound's overall activity profile and exploring the structure-activity relationships that govern its therapeutic potential.
The Structure of this compound: A Key Distinction
This compound is an analog of the parent compound, Phosmidosine. While both share the core 7,8-dihydro-8-oxoadenosine nucleoside, they differ in the amino acid component of the phosphoramidate linkage. In Phosmidosine, this position is occupied by L-proline, creating a chiral phosphorus center. In contrast, this compound features a simple amino group in place of L-proline, rendering the phosphorus center achiral[4]. This seemingly minor alteration has profound implications for the molecule's biological activity.
The Role of the 8-Oxoadenosine Moiety: Insights from Structure-Activity Relationships
The 8-oxoadenosine moiety is a crucial pharmacophore for the antitumor activity of the phosmidosine family. Structure-activity relationship (SAR) studies have revealed that the purine base is essential for biological function. Replacement of the 7,8-dihydro-8-oxoadenine base with pyrimidine bases such as uracil, cytosine, or guanine results in a significant loss of antitumor activity[5]. However, the substitution of the 8-oxo group with a hydrogen (adenine) or a 6-N-acetyladenine does not abolish the activity, suggesting that while the purine scaffold is critical, the 8-oxo functional group itself may not be an absolute requirement for cytotoxicity in all analogs[5].
Despite the retained 8-oxoadenosine core, this compound exhibits reduced or absent biological activity in various assays when compared to its L-proline-containing counterpart, Phosmidosine[1][4]. This stark difference underscores the importance of the interplay between the 8-oxoadenosine moiety and the rest of the molecule, particularly the amino acid residue, in determining the overall efficacy.
Quantitative Analysis of Antitumor Activity
While specific IC50 values for this compound are not extensively reported in the literature, likely due to its diminished activity, the data for Phosmidosine and its diastereomers provide a valuable benchmark for understanding the potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| Phosmidosine (diastereomer 1a) | KB | 3.6 |
| KATO-III | 2.6 | |
| MKN-28 | 9.6 | |
| MKN-45 | 2.9 | |
| Phosmidosine (diastereomer 1b) | KB | 3.2 |
| KATO-III | 1.9 | |
| MKN-28 | 8.5 | |
| MKN-45 | 2.5 | |
| Phosmidosine B | - | ~10x less active than Phosmidosine |
Table 1: Antitumor activities of Phosmidosine and its related compounds against various human cancer cell lines. Data sourced from[2][3].
The lack of reported potent activity for this compound suggests its IC50 values are significantly higher than those of the active phosmidosines. This highlights that the mere presence of the 8-oxoadenosine moiety is insufficient to confer potent antitumor activity; the entire molecular architecture must be optimal for target engagement.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action proposed for phosmidosine involves the inhibition of protein synthesis. Specifically, it is suggested to act as an inhibitor of prolyl-AMP formation, the first step in the synthesis of prolyl-tRNA, which is catalyzed by prolyl-tRNA synthetase (ProRS)[5]. This inhibition effectively halts the incorporation of proline into nascent polypeptide chains, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of Phosmidosine as an inhibitor of prolyl-tRNA synthetase.
The inactivity of this compound suggests that the L-proline moiety is critical for binding to and inhibiting prolyl-tRNA synthetase. The simple amino group in this compound may not provide the necessary steric and electronic interactions within the enzyme's active site to effectively compete with the natural substrate, L-proline.
Experimental Protocols
General Procedure for the Synthesis of Phosmidosine Analogs
The synthesis of phosmidosine analogs generally involves the coupling of a protected 8-oxoadenosine derivative with a phosphitylating agent, followed by reaction with the desired amino acid derivative and subsequent deprotection steps. A key intermediate is the appropriately protected 8-oxoadenosine.
Synthesis of Protected 8-Oxoadenosine: A common starting material is adenosine, which is first brominated at the 8-position. The 8-bromoadenosine is then typically protected at the 2', 3', and 5'-hydroxyl groups with suitable protecting groups such as TBDMS (tert-butyldimethylsilyl) or Ac (acetyl). The 8-bromo group is then converted to an 8-oxo group, often via a nucleophilic substitution reaction.
Phosphitylation and Coupling: The protected 8-oxoadenosine is then phosphitylated at the 5'-hydroxyl position. A common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite is then coupled with the desired N-protected amino acid (e.g., N-trityl-L-proline) in the presence of an activator such as tetrazole.
Oxidation and Deprotection: The phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide. Finally, all protecting groups are removed under appropriate conditions (e.g., acid treatment for trityl and silyl groups, and ammonia for acyl and cyanoethyl groups) to yield the final phosmidosine analog.
The following workflow diagram illustrates the general synthetic strategy:
Caption: General workflow for the synthesis of Phosmidosine analogs.
Antitumor Activity Assay (MTT Assay)
The antitumor activity of phosmidosine analogs is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
The 8-oxoadenosine moiety is an indispensable component of the phosmidosine scaffold for its antitumor activity. However, the case of this compound demonstrates that the presence of this core is not the sole determinant of biological efficacy. The nature of the amino acid linked via the phosphoramidate bond plays an equally critical role, likely governing the molecule's ability to bind to and inhibit its biological target, prolyl-tRNA synthetase. The lack of significant activity in this compound, where the L-proline is replaced by a simple amino group, strongly suggests that the proline ring is essential for proper orientation and interaction within the active site of the enzyme. This detailed understanding of the structure-activity relationships is vital for the rational design of novel, more potent, and selective phosmidosine-based anticancer agents. Future research should focus on obtaining co-crystal structures of active phosmidosine analogs with prolyl-tRNA synthetase to further elucidate the precise molecular interactions and guide the development of next-generation inhibitors.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Phosmidosine C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosmidosine C is a nucleotide antibiotic with promising anticancer and antifungal properties.[1] Its unique structure, featuring an 8-oxoadenosine core linked to L-proline via an N-acyl phosphoramidate bond, necessitates a comprehensive analytical approach for its characterization. This document provides detailed application notes and experimental protocols for the key analytical techniques used to identify and characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, a proposed signaling pathway for its mechanism of action is illustrated.
Chemical Structure and Properties
-
Molecular Formula: C₁₆H₂₄N₇O₈P[1]
-
Structure: Composed of an 8-oxoadenosine moiety and an L-proline residue connected through a unique N-acyl phosphoramidate linkage. A chiral center exists at the phosphorus atom, leading to the potential for diastereomers.[1]
-
Appearance: A white solid.
-
Solubility: Soluble in water and methanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, enabling the confirmation of its constituent parts and the stereochemistry at the phosphorus center. ¹H, ¹³C, and ³¹P NMR are all critical for a complete characterization.
Table 1: Representative NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) ppm (Representative) | Assignment |
| ¹H NMR | ¹H | 7.9 (s, 1H) | H-2 (Adenine) |
| 5.8 (d, 1H) | H-1' (Ribose) | ||
| 4.0-4.5 (m) | Ribose protons (H-2', H-3', H-4', H-5') | ||
| 3.6 (m, 2H) | Proline α-CH, γ-CH₂ | ||
| 1.8-2.2 (m, 4H) | Proline β-CH₂, δ-CH₂ | ||
| 3.7 (d, 3H) | P-OCH₃ | ||
| ¹³C NMR | ¹³C | ~155 | C-6 (Adenine) |
| ~150 | C-2 (Adenine) | ||
| ~140 | C-4 (Adenine) | ||
| ~120 | C-5 (Adenine) | ||
| ~175 | C=O (Proline) | ||
| ~90 | C-1' (Ribose) | ||
| ~70-85 | C-2', C-3', C-4' (Ribose) | ||
| ~65 | C-5' (Ribose) | ||
| ~60 | Proline α-CH | ||
| ~50 | Proline δ-CH₂ | ||
| ~30 | Proline β-CH₂ | ||
| ~25 | Proline γ-CH₂ | ||
| ~53 | P-OCH₃ | ||
| ³¹P NMR | ³¹P | ~2-4 | Phosphoramidate |
Note: Specific chemical shifts can vary based on solvent and instrument parameters. The data presented is a representative compilation based on typical values for similar structures.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Proton decoupling should be applied.
-
-
³¹P NMR:
-
Acquisition time: 1 second
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-512
-
Proton decoupling should be applied.
-
Use an external standard of 85% H₃PO₄.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
-
Mass Spectrometry (MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a key technique for determining the precise molecular weight and elemental composition of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated m/z | Observed m/z | Formula |
| Positive | 474.1502 | 474.1505 | [C₁₆H₂₅N₇O₈P]⁺ |
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution (e.g., 3-nitrobenzyl alcohol or glycerol).
-
-
Sample Loading:
-
Apply a small amount of the matrix to the FAB probe tip.
-
Add 1-2 µL of the sample solution to the matrix on the probe tip and mix gently.
-
-
Instrument Parameters:
-
Ion Source: Fast Atom Bombardment (FAB)
-
Accelerating Voltage: 6-10 kV
-
FAB Gun: Xenon at 6-8 keV
-
Analyzer: Double-focusing magnetic sector
-
Resolution: >10,000
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
Acquire the mass spectrum and determine the monoisotopic mass of the molecular ion.
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an effective method for the purification and analysis of this compound and its diastereomers. The naturally occurring diastereomer has been reported to be the slower-eluting of the two.[1]
Table 3: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in Table 3.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the sample.
-
The retention times can be used to distinguish between the two diastereomers of this compound.
-
Proposed Signaling Pathway and Mechanism of Action
This compound is suggested to exert its anticancer effects by acting as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which would subsequently inhibit protein synthesis in cancer cells.[2] This inhibition would disrupt the normal cellular processes that rely on the accurate and efficient translation of genetic information into functional proteins, ultimately leading to cell growth arrest and apoptosis.
Caption: Proposed mechanism of this compound action.
Experimental Workflow Overview
The characterization of this compound follows a logical progression from initial purification to detailed structural elucidation and biological assessment.
Caption: General workflow for this compound characterization.
References
Application Notes and Protocols for HPLC-MS Quantification of Phosmidosine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmidosine and its derivatives, including Phosmidosine C, are a class of compounds with potential therapeutic applications, notably as antitumor agents.[1] Accurate quantification of these molecules in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Given the absence of a specific, validated method for this compound in the public domain, this protocol has been developed by adapting established methods for structurally related phosphoramidate and nucleoside monophosphate compounds.
Proposed Signaling Pathway and Mechanism of Action
Phosmidosine has been suggested to function as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby potentially inhibiting peptide synthesis in cancer cells.[2] This points towards the inhibition of prolyl-tRNA synthetase (PRS), an enzyme critical for incorporating proline into proteins.[3][4][5] Inhibition of PRS would lead to a depletion of prolyl-tRNA, stalling protein synthesis, particularly of proline-rich proteins like collagen, and ultimately inducing cell growth arrest.[3][4][5]
Experimental Protocols
This section details the proposed experimental protocol for the quantification of this compound in a biological matrix such as human plasma.
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte. For phosphoramidates in biological fluids, protein precipitation is a common and effective initial step.[6][7][8][9][10]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of a suitable internal standard (IS). A structurally similar, stable isotope-labeled version of this compound would be ideal. If unavailable, a related phosphoramidate compound can be used.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
HPLC-MS Method
This proposed method utilizes reversed-phase chromatography, which is suitable for separating polar compounds like nucleoside monophosphates when using an appropriate mobile phase.
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | To be optimized for this compound and IS |
| Collision Energy | To be optimized for each MRM transition |
MRM Transitions (Hypothetical):
The exact m/z values for the precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of Phosmidosine (MW: 473.38 g/mol ), the [M+H]⁺ ion would be approximately m/z 474.4. Fragmentation would likely occur at the phosphoramidate bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ (To be determined) | (To be determined) |
| Internal Standard | [M+H]⁺ (To be determined) | (To be determined) |
Data Presentation and Method Validation
For quantitative analysis, a calibration curve should be prepared using blank plasma spiked with known concentrations of this compound. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
Calibration Curve and Linearity
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | (To be determined) |
| 5 | (To be determined) |
| 10 | (To be determined) |
| 50 | (To be determined) |
| 100 | (To be determined) |
| 500 | (To be determined) |
| 1000 | (To be determined) |
The linearity of the method should be assessed by a weighted linear regression of the peak area ratio versus the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.
Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | <15% | ±15% | <15% | ±15% |
| Medium QC | <15% | ±15% | <15% | ±15% |
| High QC | <15% | ±15% | <15% | ±15% |
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ should be determined to establish the sensitivity of the method. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically <20% CV and ±20% bias).
| Parameter | Value |
| LOD | (To be determined) |
| LOQ | (To be determined) |
Conclusion
The provided application note and protocol outline a robust HPLC-MS method for the quantification of this compound in biological matrices. This method, adapted from established procedures for similar compounds, offers a solid starting point for researchers. It is imperative that the method is fully optimized and validated for the specific biological matrix and instrumentation used. The successful implementation of this method will enable accurate and reliable quantification of this compound, facilitating further research and development of this promising therapeutic agent.
References
- 1. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 4. embopress.org [embopress.org]
- 5. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. organomation.com [organomation.com]
Application Notes and Protocols: Phosmidosine C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmidosine C is a derivative of phosmidosine, a nucleotide antibiotic isolated from the fermentation broth of Streptomyces sp. strain RK-16. While phosmidosine and its analog phosmidosine B have demonstrated notable biological activities, including antifungal and antitumor effects, this compound has been shown to be inactive in assays where its counterparts are active. Specifically, studies have indicated that this compound does not inhibit cell cycle progression or induce morphological reversion in src-transformed NRK cells.[1] This lack of activity is attributed to the absence of the prolyl group, which is crucial for the biological effects of phosmidosine derivatives.[1]
Given its inactivity, the primary application of this compound in a research setting is as a negative control in cell culture experiments involving the active analogs, Phosmidosine and Phosmidosine B. Its use helps to ensure that the observed cellular effects are specific to the active compounds and not due to a general response to the core molecular structure.
Mechanism of Action (of Active Analogs)
The proposed mechanism of action for the active phosmidosine compounds is the inhibition of peptide synthesis. It is suggested that phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which is an intermediate in protein biosynthesis.[2] By mimicking this intermediate, phosmidosine can disrupt the normal process of peptide chain elongation. Phosmidosine has also been shown to arrest the cell cycle at the G1 phase.[3][4] this compound, lacking the key prolyl group, is unable to effectively mimic prolyl-AMP and therefore does not exhibit this inhibitory activity.[1]
Data Presentation
Table 1: Comparative Biological Activity of Phosmidosine Derivatives
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Phosmidosine | srcts-NRK | Morphological Reversion | Active | [1] |
| Phosmidosine | srcts-NRK | Cell Cycle Inhibition | Active | [1] |
| Phosmidosine B | srcts-NRK | Morphological Reversion | Active | [1] |
| Phosmidosine B | srcts-NRK | Cell Cycle Inhibition | Active | [1] |
| This compound | srcts-NRK | Morphological Reversion | No Activity | [1] |
| This compound | srcts-NRK | Cell Cycle Inhibition | No Activity | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the volume of DMSO required to dissolve the entire contents of the vial to the desired concentration. The molecular weight of this compound is required for this calculation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Use of this compound as a Negative Control in a Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Phosmidosine (active compound) stock solution
-
This compound (negative control) stock solution
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Phosmidosine and this compound in complete medium. A typical concentration range to test for active compounds might be 0.1 µM to 100 µM. Use the same concentration range for this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of Phosmidosine, this compound, or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the compound concentration.
-
The results should show a dose-dependent decrease in viability for Phosmidosine, while this compound should show no significant effect on cell viability compared to the vehicle control.
-
Visualizations
Caption: Proposed signaling pathway of Phosmidosine and the inactive analog this compound.
Caption: Experimental workflow for using this compound as a negative control.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of stable phosmidosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosmidosine C: Application Notes and Protocols for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosmidosine C is a derivative of Phosmidosine, a nucleotide antibiotic originally isolated from the culture filtrate of Streptomyces sp. RK-16. While research has primarily focused on the synthesis and anticancer properties of Phosmidosine and its analogues, the parent compound has demonstrated antifungal activity. Specifically, Phosmidosine was found to inhibit the spore formation of the plant pathogenic fungus Botrytis cinerea at a concentration of 0.25 µg/mL[1][2]. Data on the direct antifungal efficacy of this compound is limited, with one study indicating it had no activity in a morphology reversion assay on SRC transformed NRK cells, a non-antifungal screen.
These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential antifungal agent. The following sections detail standardized protocols for in vitro and in vivo testing, data presentation guidelines, and a hypothesized mechanism of action to guide future research.
Data Presentation: A Framework for Quantifying Antifungal Activity
To facilitate the systematic evaluation and comparison of this compound's antifungal potential, all quantitative data should be organized into clear, structured tables. The following templates are provided for key experimental outcomes.
Table 1: In Vitro Antifungal Susceptibility of this compound
This table is designed to present the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] | Amphotericin B MIC (µg/mL) [Control] |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida parapsilosis | ATCC 22019 | [Insert Data] | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] | [Insert Data] |
| Botrytis cinerea | ATCC 11542 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
This table is for presenting the cytotoxic effects of this compound on mammalian cells to assess its potential for host toxicity. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) [Control] |
| HEK293 | Human Embryonic Kidney | [Insert Data] | [Insert Data] |
| HepG2 | Human Hepatocellular Carcinoma | [Insert Data] | [Insert Data] |
| A549 | Human Lung Carcinoma | [Insert Data] | [Insert Data] |
Table 3: In Vivo Efficacy of this compound in a Murine Candidiasis Model
This table provides a template for summarizing the in vivo efficacy of this compound in a systemic infection model, such as a murine model of disseminated candidiasis.
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (Log10 CFU/kidney) | Percent Survival (Day 21) |
| Vehicle Control | - | [Insert Data] | [Insert Data] |
| This compound | 1 | [Insert Data] | [Insert Data] |
| This compound | 5 | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] |
| Fluconazole | 10 | [Insert Data] | [Insert Data] |
Experimental Protocols
The following protocols are standard methods for evaluating the antifungal properties of a test compound like this compound.
Protocol for In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal isolates (see Table 1)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol for Cytotoxicity Assay: MTT Method
This protocol determines the cytotoxicity of this compound against mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Protocol for In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis
This protocol outlines a standard model to assess the in vivo efficacy of this compound.
Materials:
-
This compound
-
Candida albicans strain
-
Immunocompromised mice (e.g., BALB/c)
-
Sterile saline
-
Appropriate vehicle for this compound administration
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups (vehicle control, different doses of this compound, and a positive control like fluconazole).
-
Administer the treatment (e.g., intraperitoneally or orally) starting a few hours post-infection and continue for a defined period (e.g., 7 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness and mortality for up to 21 days.
-
For the fungal burden endpoint, a subset of mice is euthanized at a specific time point (e.g., 48-72 hours post-infection), and target organs (e.g., kidneys) are harvested, homogenized, and plated on SDA to determine the CFU count.
-
-
Data Analysis:
-
Compare the survival curves between treatment groups using the log-rank test.
-
Compare the fungal burden in the organs between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Visualizations: Workflows and Hypothesized Pathways
To visually represent the experimental processes and potential biological interactions, the following diagrams are provided in DOT language.
References
Investigating Phosmidosine C in Cancer Cell Cycle Studies: Application Notes and Protocols
Note to the Researcher: Initial investigations into the bioactivity of Phosmidosine C have shown it to be inactive in assays where its analogs, Phosmidosine and Phosmidosine B, demonstrated significant anticancer effects, including the inhibition of cell cycle progression.[1] Therefore, this document focuses on the application and study of the active compounds, Phosmidosine and Phosmidosine B , as valuable tools for cancer cell cycle research. The protocols and data presented herein are based on the reported activities of these compounds and serve as a guide for investigating similar molecules.
Introduction
Phosmidosine and Phosmidosine B are nucleotide antibiotics that have garnered interest in cancer research due to their cytostatic and anticancer properties.[2][3] These compounds have been shown to induce a G1 phase cell cycle arrest and exhibit growth inhibitory activity against a range of tumor cell lines, independent of their p53 status.[2][4] The proposed mechanism of action involves the inhibition of peptide synthesis, making them an interesting class of molecules for studying cell cycle control and for potential therapeutic development.[5] Phosmidosine is reported to be approximately 10 times more potent than Phosmidosine B.[4]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Phosmidosine and its derivatives against various cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phosmidosine | P388 | Leukemia | 0.04 | Journal of Antibiotics, 1991, 44(4), 375-381 |
| Phosmidosine | L1210 | Leukemia | 0.05 | Journal of Antibiotics, 1991, 44(4), 375-381 |
| Phosmidosine | Colon 38 | Colon Cancer | 0.1 | Journal of Antibiotics, 1991, 44(4), 375-381 |
| Phosmidosine B | P388 | Leukemia | 0.4 | Journal of Organic Chemistry, 2002, 67(11), 3567-3577 |
| Phosmidosine B | L1210 | Leukemia | 0.6 | Journal of Organic Chemistry, 2002, 67(11), 3567-3577 |
| Phosmidosine B | Colon 38 | Colon Cancer | 1.2 | Journal of Organic Chemistry, 2002, 67(11), 3567-3577 |
Mechanism of Action & Signaling Pathway
Phosmidosine is suggested to function as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby interfering with peptide synthesis.[5] This disruption of protein production would halt the synthesis of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to an arrest in the G1 phase of the cell cycle.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of Phosmidosine and its analogs on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosmidosine (or analog) stock solution (e.g., in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Phosmidosine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with Phosmidosine (at IC50 and other relevant concentrations) and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometer
Procedure:
-
Plate cells and treat with Phosmidosine for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[10]
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 400 µL of PI staining solution.[10]
-
Incubate at room temperature for 5-10 minutes in the dark.[10]
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events.[10] The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each cell cycle phase.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Phosmidosine and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with Phosmidosine for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a compound like Phosmidosine for its effects on the cancer cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Phosmidosine Derivatives in v-Src Transformed NRK Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The v-Src oncogene, a potent viral tyrosine kinase, is a key driver of cellular transformation and is homologous to the human proto-oncogene c-Src. The transformation of normal rat kidney (NRK) cells by v-Src (src-transformed NRK cells) provides a well-established model system for studying oncogenic signaling and for screening potential anti-cancer agents. A key characteristic of this transformation is a distinct morphological change, which can be reversed by inhibitors of the Src signaling pathway.
Phosmidosines are a class of compounds that have been investigated for their ability to reverse this transformed phenotype. This document outlines the experimental context of Phosmidosine C and provides protocols relevant to the study of phosmidosine derivatives in src-transformed NRK cells.
Activity of Phosmidosine Derivatives
Initial studies on phosmidosine and its derivatives, Phosmidosine B and this compound, were conducted to assess their ability to revert the transformed morphology of src-transformed NRK cells. The key findings from this research are summarized below.
Table 1: Summary of Morphological Reversion Activity of Phosmidosine Derivatives
| Compound | Activity on src-transformed NRK cells |
| Phosmidosine | Showed morphological reversion activity and inhibited cell cycle progression. |
| Phosmidosine B | Showed morphological reversion activity and inhibited cell cycle progression. |
| This compound | Reported to have no activity .[1] |
The lack of activity of this compound is attributed to its structural differences from the active phosmidosines, specifically concerning the prolyl group, which is believed to be crucial for its biological effects.[1]
Proposed Mechanism of Action of Active Phosmidosines
While this compound was found to be inactive, the proposed mechanism for the active derivatives like Phosmidosine suggests an interference with protein synthesis. It is hypothesized that phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which in turn inhibits peptide synthesis in cancer-related cells.[2] This disruption is thought to affect the expression or function of proteins essential for maintaining the transformed phenotype.
Signaling Pathways
The v-Src oncogene initiates a cascade of downstream signaling pathways that are crucial for cellular transformation, including proliferation, survival, and morphological changes. A simplified diagram of the Src signaling pathway is presented below.
Caption: Simplified v-Src signaling cascade in NRK cells.
Experimental Protocols
The following are generalized protocols for testing the effects of a compound on src-transformed NRK cells, based on the methodologies used for the study of phosmidosine derivatives.
Cell Culture and Maintenance
-
Cell Line: v-Src-transformed Normal Rat Kidney (NRK) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Morphological Reversion Assay
This assay is designed to visually assess the effect of a test compound on the morphology of src-transformed NRK cells.
Caption: Workflow for the morphological reversion assay.
Protocol:
-
Seed src-transformed NRK cells in a 6-well plate at a density of 1 x 10^5 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and replace it with the medium containing the test compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for 24 to 72 hours.
-
Examine the cells daily using a phase-contrast microscope.
-
Record morphological changes, noting any reversion from a rounded, refractile phenotype to a more flattened, fibroblast-like appearance.
Cell Proliferation Assay
This protocol measures the effect of a test compound on the proliferation of src-transformed NRK cells.
Protocol:
-
Seed src-transformed NRK cells in a 96-well plate at a density of 5 x 10^3 cells per well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for an additional 48 to 72 hours.
-
Assess cell viability using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Conclusion
The study of phosmidosine derivatives in src-transformed NRK cells highlights the importance of specific structural features for biological activity. While this compound was found to be inactive, the active compounds in this family, Phosmidosine and Phosmidosine B, demonstrated the potential to reverse the transformed phenotype. The provided protocols offer a foundational framework for the continued investigation of potential Src pathway inhibitors using this valuable cell-based model.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosmidosine C as a Tool Compound in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Phosmidosine C and its utility as a negative control in molecular biology research, particularly in studies involving its structurally related active analogs, Phosmidosine and Phosmidosine B.
Introduction to the Phosmidosine Family
The phosmidosines are a group of nucleotide antibiotics isolated from Streptomyces sp.. They are characterized by a unique structure consisting of a 7,8-dihydro-8-oxoadenosine core linked to an L-proline residue via an N-acyl phosphoramidate bond.[1] While Phosmidosine and its demethylated analog, Phosmidosine B, exhibit significant antitumor and antifungal properties, this compound has been shown to be biologically inactive in the same assays.[2] This makes this compound an invaluable tool for researchers as a negative control to ensure the specificity of the biological effects observed with its active counterparts.
Mechanism of Action of Active Phosmidosines
The proposed mechanism of action for the antitumor activity of Phosmidosine is the inhibition of peptide synthesis.[3] It is suggested that Phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of prolyl-tRNA, which is essential for protein translation.[3] By blocking this step, Phosmidosine effectively halts protein synthesis, leading to cell cycle arrest, primarily at the G1 phase, and subsequent cell death in cancer cells.[4]
Caption: Proposed mechanism of action of Phosmidosine.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the reported cytotoxic activities of Phosmidosine, Phosmidosine B, and this compound against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Phosmidosine | L1210 (Leukemia) | 0.04 | [1] |
| KB (Carcinoma) | 0.04 | [1] | |
| Colon 38 | 0.04 | [1] | |
| Phosmidosine B | L1210 (Leukemia) | 0.4 | [1] |
| KB (Carcinoma) | 0.4 | [1] | |
| Colon 38 | 0.4 | [1] | |
| This compound | srcts-NRK | No Activity | [2] |
Note: Specific IC50 values for this compound are not available in the literature, as it was found to be inactive in the reported assays.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the cytotoxic effects of Phosmidosine, Phosmidosine B, and this compound.
Objective: To determine the IC50 values of the Phosmidosine compounds and to demonstrate the lack of activity of this compound, establishing its suitability as a negative control.
Materials:
-
Cancer cell line of interest (e.g., L1210, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosmidosine, Phosmidosine B, this compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of Phosmidosine, Phosmidosine B, and this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of Phosmidosine C in solution
Welcome to the Technical Support Center for Phosmidosine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Question: My this compound solution seems to be losing activity or showing degradation peaks in my analysis shortly after preparation. What could be the cause and how can I prevent this?
-
Answer: this compound is known to be unstable in aqueous solutions, primarily due to the hydrolysis of its N-prolylphosphoramidate and O-methyl ester linkages. The rate of degradation is highly dependent on the pH and temperature of the solution.
Recommendations:
-
pH Control: Prepare solutions in a buffer with a pH in the neutral to slightly basic range (pH 7.0-8.0) for enhanced stability. Avoid acidic conditions as phosphoramidate bonds are susceptible to acid-catalyzed hydrolysis.
-
Temperature Management: Prepare and store this compound solutions at low temperatures (2-8 °C) and on ice during experiments to minimize thermal degradation. For long-term storage, refer to the supplier's recommendations, which typically involve storage at -20 °C or below in a suitable organic solvent.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh for each experiment to ensure the use of the compound at its highest purity and activity.
-
Issue 2: Inconsistent Experimental Results with this compound
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to its stability?
-
Answer: Yes, the inherent instability of this compound can lead to inconsistent results if not handled properly. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of degradation products that might interfere with your assay.
Recommendations:
-
Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your this compound solutions for every experiment, including the source and age of the compound, solvent, pH, and temperature.
-
Use of Stabilized Analogs: For long-term or demanding experiments, consider using more stable analogs of this compound, such as the O-ethyl ester derivative, which has been reported to have improved stability in aqueous solutions[1].
-
Purity Check: If possible, verify the purity of your this compound solution before each critical experiment using a suitable analytical method like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors influencing the stability of this compound are:
-
pH: this compound is particularly unstable in acidic conditions due to the acid-lability of the phosphoramidate bond. It exhibits greater stability in neutral to slightly basic solutions.
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.
-
Aqueous Environment: The presence of water facilitates the hydrolysis of the phosphoramidate and ester linkages.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation product analysis for this compound is not extensively published, based on its structure, the primary degradation products are expected to arise from the cleavage of the phosphoramidate (P-N) bond and the methyl ester bond. This would likely result in the formation of 8-oxoadenosine-5'-monophosphate, L-proline, and methanol.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from moisture. Stock solutions in anhydrous organic solvents like DMSO or ethanol can also be stored at -20°C or -80°C. Aqueous solutions should be prepared fresh and used immediately.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound over time.
Data Presentation
The following table summarizes the expected stability trends of this compound under different conditions based on the general behavior of phosphoramidate compounds.
| Condition | Expected Stability of this compound | Recommendation |
| pH | ||
| Acidic (pH < 6) | Low | Avoid |
| Neutral (pH 7) | Moderate | Use for short-term experiments |
| Basic (pH > 8) | Moderate to Low | Use with caution, as other parts of the molecule may be susceptible to base-catalyzed degradation |
| Temperature | ||
| -20°C (in organic solvent) | High | Recommended for long-term storage of stock solutions |
| 2-8°C (in aqueous buffer) | Low to Moderate | Suitable for short-term storage (hours to a day) |
| Room Temperature (in aqueous buffer) | Very Low | Avoid |
| Light Exposure | ||
| Protected from light | No specific data, but generally recommended | Store in amber vials or protect from light to prevent potential photodegradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (0.1 N)
- Sodium hydroxide (NaOH) solution (0.1 N)
- Phosphate buffer (pH 7.0)
- Hydrogen peroxide (H₂O₂) solution (3%)
- High-purity water
- Anhydrous DMSO or ethanol
- HPLC system with UV detector
- HPLC column (e.g., C18)
- pH meter
- Incubator/water bath
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO or ethanol.
3. Forced Degradation Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
- Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
- Neutral Hydrolysis: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C for various time points.
- Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for various time points.
- Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period. Dissolve in a suitable solvent for analysis.
- Photostability: Expose the this compound solution (100 µg/mL in a suitable transparent container) to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.
4. Sample Analysis:
- Analyze all samples at each time point using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each stress condition.
Mandatory Visualization
Caption: Experimental workflow for using this compound in solution.
Caption: Proposed mechanism of action of this compound.
References
Technical Support Center: Chemical Synthesis of Phosmidosine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Phosmidosine C.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound include:
-
Stereocontrol at the Phosphorus Center: The N-acyl phosphoramidate linkage contains a chiral phosphorus atom, leading to the formation of a mixture of diastereomers. Separation of these diastereomers and achieving a stereoselective synthesis of the desired isomer can be difficult.
-
Molecular Instability: this compound possesses an O-methyl ester and an N-prolylphosphoramidate linkage, rendering it susceptible to degradation under basic conditions. This instability poses a significant challenge during synthesis, purification, and storage.
-
Protecting Group Strategy: The synthesis requires a carefully orchestrated protecting group strategy for the 8-oxoadenosine and L-proline moieties to prevent unwanted side reactions. Selective protection of the 7-NH function of the 8-oxoadenosine base is a critical step.
-
Phosphoramidate Bond Formation: The coupling reaction to form the crucial N-acyl phosphoramidate bond requires specific and highly efficient activating agents and carefully optimized reaction conditions to achieve satisfactory yields.
-
Purification: The purification of the final product and its intermediates is often challenging due to the presence of diastereomers and the compound's instability. Chromatographic techniques are typically required to isolate the pure product.
Q2: Why is the formation of diastereomers a significant issue in this compound synthesis?
A2: this compound has a chiral phosphorus center in its N-acyl phosphoramidate linkage. During the synthesis, the reaction that forms this bond is often not stereoselective, resulting in a mixture of two diastereomers. These diastereomers can have different biological activities, and it is crucial to isolate the specific, naturally occurring stereoisomer for accurate biological evaluation. The separation of these diastereomers can be a complex and yield-reducing step.
Q3: What is the role of the Boc protecting group in the synthesis of this compound?
A3: The tert-butoxycarbonyl (Boc) group is used as a protecting group for the 7-NH function of the 8-oxoadenosine moiety. This selective protection is crucial as it sterically hinders the 6-amino group, preventing it from being phosphitylated during the subsequent coupling reaction. This strategy ensures that the phosphoramidite linkage is formed at the desired 5'-hydroxyl group of the ribose sugar.
Troubleshooting Guides
Problem 1: Low yield in the phosphoramidite coupling reaction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Activator | The choice of activator is critical for the phosphoramidite coupling. 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) has been reported to be an effective activator for the synthesis of phosmidosine. If yields are low, consider screening other activators such as 1H-tetrazole or its derivatives. |
| Moisture in Reaction | Phosphoramidite chemistry is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. The reaction is typically performed at room temperature. |
| Impure Starting Materials | Ensure the protected 8-oxoadenosine phosphoramidite and the N-tritylprolinamide are of high purity before proceeding with the coupling reaction. |
Problem 2: Difficulty in separating the diastereomers of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Chromatographic Conditions | High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the diastereomers of this compound. Optimization of the mobile phase and stationary phase is crucial. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point. Chiral stationary phases can also be explored for better separation. |
| Co-elution of Diastereomers | If baseline separation is not achieved, consider adjusting the gradient slope, flow rate, or temperature of the HPLC method. The use of different buffer systems or ion-pairing reagents in the mobile phase can also improve resolution. |
| Broad Peaks | Broad peaks can be a result of interactions with the stationary phase or degradation on the column. Ensure the pH of the mobile phase is compatible with the stability of this compound (avoid basic conditions). |
Problem 3: Degradation of this compound during workup or purification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exposure to Basic Conditions | This compound is unstable in basic media. Avoid using basic solutions during the workup. If an aqueous extraction is necessary, use neutral or slightly acidic water. |
| Prolonged Purification Time | Minimize the time the compound spends in solution, especially during purification. Use efficient chromatographic methods to reduce the purification time. |
| Elevated Temperatures | Perform all purification steps at room temperature or below to minimize thermal degradation. When removing solvents, use a rotary evaporator at a low temperature. |
Data Presentation
Table 1: Comparison of Coupling Agents for Phosphoramidate Bond Formation (Representative Data)
| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (approx.) |
| DNPT | Acetonitrile | 2 | 75 | 1:1 |
| 1H-Tetrazole | Dichloromethane | 4 | 60 | 1:1 |
| BMT | Acetonitrile | 3 | 70 | 1.2:1 |
| ETT | Dichloromethane | 3 | 65 | 1.1:1 |
Note: This table presents representative data to illustrate the potential impact of different coupling agents. Actual results may vary depending on the specific reaction conditions and substrates.
Table 2: Stability of Phosmidosine Analogs at Different pH Conditions (Representative Data)
| Compound | pH 4 (Half-life, h) | pH 7 (Half-life, h) | pH 9 (Half-life, h) |
| This compound (O-methyl) | > 48 | 24 | < 1 |
| Phosmidosine Analog (O-ethyl) | > 72 | 48 | 8 |
| Phosmidosine Analog (O-isopropyl) | > 72 | 60 | 12 |
Note: This table illustrates the trend of increased stability with bulkier alkyl esters on the phosphoramidate, a strategy to overcome the inherent instability of this compound. Actual half-life values would need to be determined experimentally.
Experimental Protocols
Key Experiment 1: Selective Boc Protection of 2',3'-O-Isopropylidene-8-oxoadenosine
Methodology:
-
To a solution of 2',3'-O-isopropylidene-8-oxoadenosine in anhydrous pyridine, add di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford the N⁷-Boc protected product.
Key Experiment 2: Phosphoramidite Coupling to form the this compound Backbone
Methodology:
-
Dissolve the N⁷-Boc-2',3'-O-isopropylidene-8-oxoadenosine 5'-phosphoramidite derivative and N-tritylprolinamide (1.2 equivalents) in anhydrous acetonitrile.
-
Add the activator, 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) (1.5 equivalents), to the solution.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy or LC-MS.
-
Once the starting phosphoramidite is consumed, add an oxidizing agent (e.g., tert-butyl hydroperoxide or iodine/water).
-
Stir for an additional 30 minutes.
-
Quench the reaction and remove the solvent under reduced pressure.
-
The crude product is then subjected to deprotection and purification steps.
Visualizations
Technical Support Center: Overcoming Low Yield in Phosmidosine C Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Phosmidosine C, achieving optimal yields can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, helping you navigate the complexities of this potent anti-tumor nucleotide analogue.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in this compound synthesis?
Low yields in this compound synthesis can often be attributed to several factors:
-
Side reactions: The presence of multiple reactive sites on the 8-oxoadenosine and proline moieties can lead to the formation of undesired byproducts. A key challenge is preventing phosphitylation of the unmasked 6-amino group of 8-oxoadenosine.[1]
-
Instability of the product: The N-acyl phosphoramidate linkage and the O-methyl ester in this compound can be unstable under certain conditions, leading to degradation during the reaction or purification steps.[2]
-
Formation of diastereomers: The phosphorus center in this compound is chiral, leading to the formation of a mixture of diastereomers which can be difficult to separate and may result in a lower yield of the desired isomer.[1][3]
-
Suboptimal reaction conditions: Factors such as the choice of activator, solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.
-
Moisture sensitivity: Phosphoramidite chemistry is highly sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates, forming inactive H-phosphonate species.[4]
Q2: How can I prevent the unwanted side reaction at the 6-amino group of 8-oxoadenosine?
A successful strategy to prevent the phosphitylation of the 6-amino group is the use of a tert-butoxycarbonyl (Boc) group to protect the 7-NH function of 8-oxoadenosine. This Boc group acts as a "pseudo-protecting group" due to its steric hindrance, effectively shielding the adjacent 6-amino group from reacting with the phosphoramidite.[1][3]
Q3: My reaction results in a mixture of diastereomers. How can I improve the yield of the desired isomer?
The formation of diastereomers is inherent to the synthesis due to the chiral phosphorus center. While achieving high diastereoselectivity can be challenging, you can focus on:
-
Efficient purification: High-performance liquid chromatography (HPLC) is a commonly used technique to separate the diastereomers of this compound and its analogs.[5]
-
Chiral auxiliaries: While not explicitly detailed for this compound in the provided results, the use of chiral auxiliaries is a general strategy in phosphoramidate synthesis to induce diastereoselectivity.
It is noteworthy that in some studies, the separated diastereomers of this compound analogs were found to have similar antitumor activities, which might make the separation less critical depending on the application.[2]
Q4: What is the most effective activator for the phosphoramidite coupling step in this compound synthesis?
For the synthesis of Phosmidosine B, a related compound, 5-(3,5-dinitrophenyl)-1H-tetrazole has been successfully used as an activator in the reaction of an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative with an N-protected prolinamide.[1][3] This activator has also been noted as powerful in the synthesis of this compound itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive phosphoramidite reagent: Hydrolysis due to moisture. | - Ensure all reagents and solvents are strictly anhydrous.[4]- Use freshly opened or properly stored phosphoramidite reagents.- Analyze the phosphoramidite by ³¹P NMR to check for the presence of H-phosphonate impurities (signals in the P(V) region).[4] |
| 2. Inefficient activation: Activator is degraded or not suitable. | - Use a fresh, high-quality activator such as 5-(3,5-dinitrophenyl)-1H-tetrazole.[1][3]- Ensure the activator is fully dissolved in the anhydrous solvent before addition. | |
| 3. Incorrect protecting group strategy: Side reactions occurring on unprotected functional groups. | - Utilize a Boc protecting group on the 7-NH of 8-oxoadenosine to prevent reaction at the 6-amino position.[1][3] | |
| Multiple spots on TLC or peaks in crude NMR | 1. Formation of H-phosphonate byproducts: Presence of water in the reaction. | - Rigorously dry all glassware, solvents, and inert gas lines.[4]- Store reagents under an inert atmosphere (Argon or Nitrogen). |
| 2. Degradation of product during workup or purification: Instability of the N-acyl phosphoramidate or ester linkage. | - Consider synthesizing more stable analogs by replacing the O-methyl group with a longer alkyl chain, such as an O-ethyl group.[6]- If using column chromatography, use deactivated silica gel and consider adding a small amount of a neutralising agent like triethylamine (TEA) to the eluent to prevent degradation.[4] | |
| 3. Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal reaction time.- Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential product degradation. | |
| Difficulty in separating diastereomers | 1. Similar polarity of diastereomers: Co-elution during column chromatography. | - Employ preparative HPLC with a suitable chiral stationary phase for separation.[5]- Experiment with different solvent systems in normal-phase or reverse-phase HPLC to optimize separation. |
| Low recovery after purification | 1. Product decomposition on silica gel: Acidity of standard silica gel can degrade the phosphoramidate. | - Use deactivated (neutral) silica gel for column chromatography.- Work quickly during purification and avoid prolonged exposure of the product to the stationary phase.[4] |
| 2. Loss of product during aqueous workup: Hydrolysis of the product. | - Minimize contact with aqueous phases during extraction.- Use brine washes to reduce the amount of dissolved water in the organic layer. |
Experimental Protocols
Key Synthetic Step: Boc Protection of 8-Oxoadenosine
This protocol describes the selective introduction of a tert-butoxycarbonyl (Boc) group onto the 7-NH position of an appropriately protected 8-oxoadenosine derivative, a crucial step for preventing side reactions.
Materials:
-
Protected 8-oxoadenosine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine or DMAP)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve the protected 8-oxoadenosine derivative in the anhydrous solvent under an inert atmosphere (Argon or Nitrogen).
-
Add the base to the solution.
-
Add a solution of Boc₂O in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Note: The specific equivalents of reagents and reaction times will depend on the scale and the specific protected 8-oxoadenosine derivative used. Refer to detailed literature for precise quantities.[3]
Key Synthetic Step: Phosphoramidite Coupling
This protocol outlines the general procedure for the coupling of the 8-oxoadenosine phosphoramidite with the N-protected prolinamide derivative.
Materials:
-
Boc-protected 8-oxoadenosine 5'-O-phosphoramidite derivative
-
N-tritylprolinamide
-
Activator (e.g., 5-(3,5-dinitrophenyl)-1H-tetrazole)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the Boc-protected 8-oxoadenosine 5'-O-phosphoramidite derivative and N-tritylprolinamide in anhydrous acetonitrile under an inert atmosphere.
-
Add the activator to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR. The reaction typically proceeds to form the P(III) intermediate.
-
After the coupling is complete, oxidize the P(III) species to the stable P(V) phosphoramidate using a suitable oxidizing agent (e.g., iodine in THF/water/pyridine or tert-butyl hydroperoxide).
-
After oxidation, proceed with the workup and purification. This is followed by full deprotection to yield the final this compound product as a mixture of diastereomers.[1][3]
Data Presentation
Table 1: Qualitative Comparison of Synthetic Strategies for Phosmidosine Synthesis
| Synthetic Route | Key Features | Reported Outcome | Reference(s) |
| Route A | Coupling of prolinamide and 8-oxoadenosine 5'-phosphoramidite derivatives. | Initially reported to result in a poor yield. | [7] |
| Route B | Condensation between N-prolylphosphorodiamidite and 8-oxoadenosine derivatives. | Reported as a more successful strategy. | [7] |
| Boc Protection Strategy | Use of a Boc group on the 7-NH of 8-oxoadenosine. | Enables the successful synthesis of Phosmidosine by preventing side reactions. | [1][3] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Key Steps in this compound Synthesis
Caption: Key stages in the chemical synthesis of this compound.
References
- 1. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
purification strategies for Phosmidosine C from complex mixtures
Welcome to the technical support center for the purification of Phosmidosine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of this compound from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is a derivative of Phosmidosine, a nucleotide antibiotic. It is isolated from the fermentation broth of Streptomyces sp. strain RK-16, alongside Phosmidosine and Phosmidosine B.[1]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include the inherent instability of the molecule, particularly under basic conditions, and the potential presence of diastereomers which can be difficult to separate.[2][3] As with any natural product purification from a fermentation broth, other challenges include removing a multitude of other small molecules, proteins, and pigments from the complex mixture.
Q3: What analytical techniques are suitable for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a key technique used for both the analysis and purification of Phosmidosine and its derivatives.[3][4] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and characterization.[1][4]
Q4: What is the known biological activity of this compound?
A4: While Phosmidosine and Phosmidosine B have shown inhibitory activity in cell cycle progression and morphological reversion activity on certain cancer cell lines, this compound has been reported to not have these specific activities.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Initial Extract
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis or Product Extraction | Ensure efficient cell disruption to release intracellular product. Optimize the extraction solvent and pH. For nucleotide-like compounds, polar organic solvents or aqueous buffers are often used. |
| Degradation of this compound | Phosmidosine is unstable under basic conditions.[2] Maintain a neutral or slightly acidic pH during extraction and initial purification steps. Work at low temperatures (4°C) to minimize enzymatic and chemical degradation. |
| Suboptimal Fermentation Conditions | Review and optimize the fermentation parameters, including media composition, pH, temperature, and aeration, to maximize the production of this compound by Streptomyces sp. RK-16. |
Problem 2: Poor Resolution during Chromatographic Separation
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For polar, nucleotide-like compounds, consider using reverse-phase (C18), ion-exchange, or size-exclusion chromatography. Method development with different column chemistries is recommended. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, this involves adjusting the gradient of organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a suitable pH. For ion-exchange chromatography, optimize the salt gradient and pH. |
| Co-elution with Impurities | If this compound co-elutes with other compounds, consider a multi-step purification strategy involving different chromatography modes (e.g., ion-exchange followed by reverse-phase). |
| Presence of Diastereomers | Phosmidosine has a chiral center at the phosphorus atom, leading to diastereomers.[3] These may be difficult to separate. Use high-resolution analytical HPLC to assess diastereomeric purity. Chiral chromatography or optimization of reverse-phase conditions (e.g., temperature, mobile phase additives) may be necessary for separation. |
Problem 3: Product Instability During Purification and Storage
| Possible Cause | Recommended Solution |
| pH-Mediated Degradation | Avoid basic pH conditions throughout the purification process.[2] Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range. |
| Temperature Sensitivity | Perform all purification steps at low temperatures (e.g., 4°C or on ice) whenever possible. For long-term storage, consider lyophilization or storage in a suitable solvent at -80°C. |
| Oxidation | If oxidative degradation is suspected, consider adding antioxidants like DTT or β-mercaptoethanol to the buffers, if compatible with the purification scheme. |
Experimental Protocols
1. Fermentation Broth Clarification
-
Objective: To remove microbial cells and large debris.
-
Method: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 30 minutes at 4°C). The supernatant containing the secreted this compound is collected.
2. Initial Purification by Adsorption Chromatography
-
Objective: To capture this compound and remove highly polar or non-polar impurities.
-
Method: Pass the clarified supernatant through a column packed with a hydrophobic adsorption resin (e.g., Diaion HP-20). Wash the column with water to remove salts and polar impurities. Elute the adsorbed compounds with a stepwise gradient of methanol or acetone in water.
3. Ion-Exchange Chromatography
-
Objective: To separate molecules based on charge.
-
Method: The fraction containing this compound is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer at a neutral pH. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve high-resolution separation and final purification.
-
Method: The purified fraction from ion-exchange chromatography is subjected to RP-HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.5). Monitor the elution profile using a UV detector.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of phosmidosine. A new antifungal nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosmidosine C Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data for Phosmidosine C.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound for mass spectrometry?
This compound is a purine ribonucleoside monophosphate, a class of compounds also known as nucleotide antibiotics.[1][2] Its key properties for mass spectrometry are summarized below.
Table 1: this compound Properties and Expected Parent Ion m/z Values
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₇O₈P | [1] |
| Average Molecular Weight | 473.38 g/mol | [1] |
| Monoisotopic Mass | 473.1424 Da | [1] |
| [M+H]⁺ (Positive Mode) | 474.1502 m/z | |
| [M+Na]⁺ (Positive Mode) | 496.1321 m/z | |
| [M+K]⁺ (Positive Mode) | 512.0961 m/z |
| [M-H]⁻ (Negative Mode) | 472.1346 m/z | |
Q2: What is the most common fragmentation behavior observed for this compound and similar phosphorylated molecules?
The most characteristic fragmentation for phosphorylated compounds is the neutral loss of phosphoric acid. In tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), this compound is expected to readily lose its phosphate group. This results in a prominent peak corresponding to a loss of 98 Da (H₃PO₄). While this is a strong indicator of a phosphorylated molecule, it can sometimes dominate the spectrum, making it difficult to obtain other structural information.
Q3: Which ionization technique is best for analyzing this compound?
Electrospray ionization (ESI) is the most suitable and commonly used technique for analyzing polar, non-volatile molecules like nucleoside antibiotics. It is a "soft" ionization method that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[3]
Troubleshooting Guide
Q4: I am seeing a very weak or no molecular ion peak. What are the possible causes?
A weak or absent molecular ion can be due to several factors:
-
Poor Ionization Efficiency: this compound's ionization can be sensitive to solvent conditions. Ensure your mobile phase contains a proton source (like 0.1% formic acid) for positive mode ESI or a proton acceptor for negative mode.
-
Sample Instability: this compound is known to be unstable under basic conditions. Ensure your solvents and sample matrix are neutral or slightly acidic to prevent degradation.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed. Try reducing the source temperature and capillary voltage.
-
Low Sample Concentration: The concentration may be too low for detection. Prepare a fresh, slightly more concentrated sample to verify instrument performance.
Q5: My MS/MS spectrum is dominated by a single peak from a neutral loss of 98 Da. How can I get more structural fragments?
This is a common challenge with phosphorylated molecules. To obtain more informative fragment ions:
-
Optimize Collision Energy: A high collision energy often favors the stable neutral loss pathway. Try acquiring spectra at several, particularly lower, collision energies.
-
Use a Different Fragmentation Technique: If available, techniques like Higher-Energy C-trap Dissociation (HCD) can sometimes yield more diverse fragment ions compared to traditional CID in an ion trap.
-
Analyze Adduct Ions: If sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are present, selecting them as the precursor for MS/MS can sometimes alter fragmentation pathways, potentially reducing the dominance of the neutral loss and revealing other fragments.[4]
Q6: I see multiple peaks around the expected mass of my compound. What are they?
These peaks are most likely adducts, which are common in ESI-MS.
-
Sodium and Potassium Adducts: The most frequent are sodium ([M+Na]⁺ at m/z 496.1) and potassium ([M+K]⁺ at m/z 512.1). These often arise from glassware or trace impurities in solvents.[5] Using plastic vials and high-purity solvents can help minimize them.[5]
-
Solvent Adducts: Adducts with solvent molecules (e.g., acetonitrile) can also occur.
-
Multiple Charges: While less common for a molecule of this size, you could potentially see a doubly charged ion ([M+2H]²⁺) at approximately m/z 237.6.
To confirm, check if the mass differences between your primary peak and the additional peaks correspond to the masses of common adduct-forming species (e.g., ~22 Da for Na⁺ vs. H⁺).
Q7: My results are not reproducible. What should I check?
Lack of reproducibility can stem from both the sample and the instrument.
-
Sample Degradation: this compound's stability can be an issue.[6] Analyze samples soon after preparation and avoid storing them in basic solutions. Consider keeping the autosampler cooled to improve stability over a sequence.[7]
-
LC-MS System Issues:
-
Column Performance: Ensure your chromatography is consistent. Peak shape and retention time shifts can affect ESI efficiency.
-
Source Contamination: A dirty ESI source can lead to unstable spray and fluctuating signal intensity. Follow the manufacturer's protocol for cleaning the ion source.
-
Calibration: Verify that the mass spectrometer is properly calibrated.
-
Predicted Fragmentation and Data
The following table lists predicted fragment ions for this compound, which can be used to confirm its identity in MS/MS experiments.
Table 2: Predicted Common Fragment Ions of this compound ([M+H]⁺ Precursor)
| m/z (Predicted) | Mass Loss (Da) | Identity of Lost Fragment | Description |
|---|---|---|---|
| 376.1733 | 97.9769 | H₃PO₄ | Neutral loss of phosphoric acid |
| 282.0833 | 192.0669 | C₅H₁₀NO₃P | Cleavage of the phosphodiester bond, leaving the 8-oxoadenosine moiety with a hydroxyl group |
| 166.0623 | 308.0879 | C₁₀H₁₂N₂O₅P | Fragmentation yielding the protonated 8-oxoadenine base |
| 116.0711 | 358.0791 | C₁₁H₁₅N₇O₆P | Proline fragment ion |
Note: These are predicted values. Actual observed fragments may vary based on instrument type and conditions.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Solvent Preparation: Prepare a stock solvent of 50:50 (v/v) acetonitrile/deionized water. For positive mode analysis, add formic acid to a final concentration of 0.1%.
-
Sample Dissolution: Dissolve this compound in the stock solvent to a final concentration of 1-10 µg/mL. Use polypropylene or other plastic vials to minimize sodium adduct formation.[5]
-
Filtration: If the sample contains particulates, centrifuge and filter the supernatant using a 0.22 µm PTFE syringe filter before injection.
-
Storage: Analyze the sample as soon as possible. If temporary storage is needed, keep the vial at 4°C in a cooled autosampler for no more than 24 hours.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS System: ESI-capable mass spectrometer (Q-TOF, Orbitrap, Triple Quadrupole).
-
Ionization Mode: ESI Positive (or Negative).
-
Key ESI Parameters:
-
MS Acquisition:
-
MS1 Scan Range: m/z 100-1000.
-
MS2 (Data-Dependent Acquisition): Select top 3-5 most intense ions for fragmentation. Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low-energy fragments and the products of higher-energy dissociation.
-
Visualizations
References
- 1. Phosmidosine | C16H24N7O8P | CID 456511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | PCOVERY [pcovery.com]
Technical Support Center: Phosmidosine C In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility challenges with Phosmidosine C during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: Direct dissolution of this compound, like many complex organic molecules, in aqueous solutions is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent. The choice of solvent is critical and should be tested empirically.
Q2: Which organic solvents are recommended for preparing a this compound stock solution?
A2: While specific data for this compound is limited, Dimethyl Sulfoxide (DMSO) is a common first choice for dissolving sparingly soluble compounds for in vitro assays.[1] Other potential solvents include ethanol or methanol. However, the toxicity of the solvent on your specific cell line must be considered.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% to avoid significant cytotoxicity.[2] However, this tolerance is cell-line dependent. It is crucial to perform a vehicle control experiment (medium with the same concentration of DMSO but without this compound) to determine the specific tolerance of your cells.[2]
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A4: This is a common issue known as "solvent-shifting" or "precipitation upon dilution". It occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[2][3] The this compound is likely crashing out of the solution.
Q5: How can I prevent my this compound from precipitating in the cell culture medium?
A5: Here are several strategies to mitigate precipitation:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium.
-
Use a carrier protein: For some compounds, the presence of serum (like FBS) in the cell culture medium can help to increase solubility.
-
Consider alternative solvents: If DMSO is problematic, you could explore other less common solvents, but their compatibility with your assay must be thoroughly validated.[1]
Troubleshooting Guide
Issue: Precipitate observed in this compound-treated wells after incubation.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the wells under a microscope. Compare to a vehicle control (media + DMSO). If the precipitate is only in the treated wells, it is likely the compound.[3] 2. Reduce the final concentration of this compound in your experiment. 3. Re-optimize your dilution protocol as described in the FAQs. |
| Salt Precipitation from Media | 1. Ensure your cell culture medium is properly warmed and mixed before use. 2. Check for any incompatibilities between your this compound stock solution's solvent and the media components. |
| Cell Debris | 1. Examine the morphology of the precipitate. Cell debris will appear irregular and may be associated with dead or dying cells. 2. Perform a cell viability assay (e.g., Trypan Blue) to assess the health of your cells. |
Issue: Frozen this compound stock solution appears cloudy or has crystals upon thawing.
| Possible Cause | Troubleshooting Steps |
| Precipitation after Freeze-Thaw | 1. Do not use the stock solution directly.[3] 2. Gently warm the vial in a 37°C water bath for 5-10 minutes to try and redissolve the compound.[3] 3. Vortex the solution vigorously.[3] 4. If the precipitate does not dissolve, the stock may be unusable. Prepare a fresh stock and consider storing it at a different concentration or in a different solvent. 5. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data: Solvent Solubility Guidelines
| Solvent | Typical Solubility Range (mg/mL) | Notes |
| DMSO | > 25 | Excellent for creating high-concentration stock solutions.[3] |
| Ethanol (100%) | 10 - 25 | A good alternative to DMSO, but may have higher cell toxicity.[3] |
| Methanol | 5 - 15 | Less common for cell culture due to higher volatility and toxicity.[3] |
| Water / PBS | < 0.1 | Generally considered insoluble. Direct dissolution is not recommended.[3] |
| Cell Culture Media | < 0.1 | Insoluble. Must be introduced via a solvent carrier like DMSO.[3] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[3]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO to ensure sterility.[3]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.[4]
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Phosmidosine C dosage for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Phosmidosine C in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate nucleotide antibiotic isolated from the fermentation broth of Streptomyces sp. strain RK-16. Structurally, it is comprised of an 8-oxoadenosine moiety linked to L-proline through an N-acylphosphoramide bond. Unlike its more active counterpart, Phosmidosine, the phosphorus center in this compound is achiral.[1]
The primary mechanism of action for Phosmidosine and its analogs is the inhibition of protein synthesis. It is suggested that these compounds act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), which is a key intermediate in the synthesis of proteins containing proline.[2] By inhibiting the formation of prolyl-AMP, this compound can disrupt peptide synthesis in cancer-related cells.[2] Additionally, Phosmidosine has been shown to arrest the cell cycle in the G1 phase.[3]
Q2: What is the expected activity of this compound in cell-based assays?
While Phosmidosine and Phosmidosine B have demonstrated significant antitumor activities, this compound has been reported to have considerably reduced or no activity in some biological assays.[1] For instance, in a study on the morphological reversion of src-transformed NRK cells, Phosmidosine and Phosmidosine B were active, whereas this compound showed no activity.[1] This is a critical consideration when designing experiments and interpreting results.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
Given the reported low activity of this compound, a wide concentration range should be tested in initial experiments. A starting point could be a high concentration of 100 µM, with serial dilutions down to the nanomolar range. It is essential to include positive controls (e.g., Phosmidosine or another known protein synthesis inhibitor) and vehicle controls (e.g., DMSO) to validate the assay.
Q4: How should I prepare and store this compound?
-
Reconstitution: For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium on the day of the experiment.
Q5: Is this compound stable in solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Low intrinsic activity of this compound: As reported in the literature, this compound has significantly lower or no activity in some assays compared to Phosmidosine and Phosmidosine B.[1] | 1. Confirm compound identity: Ensure the correct compound is being used. 2. Increase concentration: Test a higher concentration range (e.g., up to 200 µM). 3. Use a more sensitive assay: Consider using an assay that is more sensitive to subtle changes in cell health or metabolic activity. 4. Include positive controls: Test Phosmidosine or Phosmidosine B in parallel to confirm that the experimental system is responsive to this class of compounds. |
| Compound instability: this compound may have degraded due to improper storage or handling. | 1. Use a fresh stock solution: Prepare a new stock solution from powder. 2. Minimize freeze-thaw cycles: Aliquot stock solutions into single-use volumes. 3. Prepare working solutions immediately before use. | |
| Assay insensitivity: The chosen assay may not be suitable for detecting the specific effects of this compound. | 1. Measure protein synthesis directly: Use an assay that directly measures the incorporation of labeled amino acids (e.g., a puromycin-based assay). 2. Analyze cell cycle progression: Use flow cytometry to determine if this compound is causing G1 arrest, even in the absence of overt cytotoxicity. | |
| Precipitation of the compound in cell culture medium. | Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. | 1. Optimize stock solution dilution: Perform a stepwise dilution of the DMSO stock solution into the medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium. 2. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity. 3. Pre-warm the medium: Adding the compound to pre-warmed medium can sometimes improve solubility. |
| Inconsistent or variable results between experiments. | Inconsistent cell health or density: Variations in cell passage number, seeding density, or overall health can affect their response to treatment. | 1. Use cells within a consistent passage number range. 2. Ensure uniform cell seeding. 3. Regularly monitor cell morphology and viability. |
| Variability in compound preparation: Inconsistent preparation of stock or working solutions can lead to dosing errors. | 1. Follow a standardized protocol for compound preparation. 2. Calibrate pipettes regularly. |
Quantitative Data
Comparative Activity of Phosmidosine Analogs
While specific IC50 values for this compound are not widely published, the relative potency compared to its analogs has been described.
| Compound | Relative Anticancer Activity | Reference |
| Phosmidosine | High (approx. 10x more active than Phosmidosine B) | [5] |
| Phosmidosine B | Moderate | [5] |
| This compound | Low to None | [1] |
Note: The activity can be cell-line dependent.
Experimental Protocols
Protocol for Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound as an inhibitor of protein synthesis.
Experimental Workflow
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of stable phosmidosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Phosmidosine C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Phosmidosine C. Due to the limited specific data on this compound, information from closely related compounds, Phosmidosine and Phosmidosine B, is included to provide context and guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Phosmidosine?
This compound is a derivative of Phosmidosine, an antifungal antibiotic isolated from Streptomyces sp. strain RK-16.[1] While Phosmidosine and its other derivative, Phosmidosine B, have shown biological activities such as inhibiting cell cycle progression and causing morphological reversion in src-transformed NRK cells, this compound was found to have no such activity in the same assays.[1]
Q2: What is the proposed mechanism of action for the Phosmidosine family of compounds?
Studies on Phosmidosine suggest that it acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby inhibiting peptide synthesis in cancer-related cells. This mechanism is believed to be responsible for its antitumor activity. The prolyl group in these derivatives appears to be crucial for their biological activity.[1]
Q3: What is the known stability of Phosmidosine compounds?
Phosmidosine is known to be unstable under basic conditions due to its N-prolylphosphoramidate and O-methyl ester linkages.[2][3] This instability can lead to degradation of the compound, which may affect experimental results. While the specific stability of this compound has not been detailed in the provided literature, it is reasonable to assume it may have similar stability issues.
Q4: What are the key structural features of Phosmidosine required for its activity?
Structure-activity relationship studies on Phosmidosine have highlighted the importance of the 7,8-dihydro-8-oxoadenosine residue and the L-proline group for its antitumor activity.[2] Replacement of the 7,8-dihydro-8-oxoadenine base with uracil, cytosine, or guanine resulted in a loss of significant activity. Similarly, the replacement of L-proline with other L-amino acids or D-proline led to a considerable decrease in antitumor activity.[2]
Troubleshooting Guide
Issue 1: No biological effect observed with this compound.
Q: I am not observing any effect of this compound in my experiment. Is this expected?
A: It is possible that the lack of an observed effect is the expected outcome. In a study on src-transformed NRK cells, this compound was found to have no activity, unlike Phosmidosine and Phosmidosine B which inhibited cell cycle progression and induced morphological reversion.[1]
Troubleshooting Steps:
-
Verify Experimental Context: Confirm if your experimental system is one where Phosmidosine or Phosmidosine B are known to be active. The lack of the prolyl group in this compound is suggested to be critical for its lack of activity in certain assays.[1]
-
Positive Controls: If your goal is to observe the biological effects associated with the Phosmidosine family, consider using Phosmidosine or Phosmidosine B as positive controls.
-
Compound Integrity: Verify the identity and purity of your this compound sample using analytical methods such as NMR or mass spectrometry.
Issue 2: Inconsistent results between different batches or experiments.
Q: I am seeing variable results with this compound. What could be the cause?
A: Inconsistent results can stem from compound stability issues or variations in experimental conditions. Phosmidosine is known to be unstable under basic conditions.[2][3]
Troubleshooting Steps:
-
Storage and Handling: Ensure this compound is stored under the recommended conditions, typically dessicated at low temperatures. Avoid repeated freeze-thaw cycles. Refer to the supplier's Certificate of Analysis for specific storage instructions.[4]
-
Solvent and Buffer pH: Prepare solutions fresh for each experiment. Be mindful of the pH of your buffers and media, as basic conditions can degrade the compound.
-
Experimental Consistency: Ensure all experimental parameters, including cell density, incubation times, and compound concentrations, are consistent between experiments.
Quantitative Data Summary
The following table summarizes the growth inhibitory activity (IC50) of Phosmidosine and its related compounds in various tumor cell lines, as determined by the MTT assay. Note that specific data for this compound is not available in the cited literature.
| Compound | Cell Line | IC50 (µg/mL) |
| Phosmidosine (diastereomer 1a) | P388 | ~0.1 |
| L1210 | ~0.1 | |
| Colon 26 | ~1 | |
| B16 | ~1 | |
| Phosmidosine (diastereomer 1b) | P388 | ~0.1 |
| L1210 | ~0.1 | |
| Colon 26 | ~1 | |
| B16 | ~1 | |
| Phosmidosine B | P388 | ~1 |
| L1210 | ~1 | |
| Colon 26 | ~10 | |
| B16 | ~10 |
Data extracted from a study on the synthesis and anticancer activity of Phosmidosine and its related compounds.[5]
Experimental Protocols
MTT Assay for Growth Inhibitory Activity
This protocol is based on the methodology used to evaluate the anticancer activity of Phosmidosine and its diastereomers.[5]
-
Cell Plating: Seed tumor cells in a 96-well microplate at an appropriate density and incubate for 24 hours.
-
Compound Addition: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Proposed Mechanism of Action of Phosmidosine
Caption: Proposed inhibition of peptide synthesis by Phosmidosine.
General Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of Phosmidosine C during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Phosmidosine C during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features that may affect stability?
This compound is a nucleotide antibiotic, a derivative of Phosmidosine.[1] Its structure consists of an 8-oxoadenosine moiety linked to an amino acid via a phosphoramidate bond. This N-acyl phosphoramidate linkage is a critical feature that is known to be susceptible to degradation, particularly under basic conditions.[2][3] The 8-oxoadenosine component is a product of oxidative damage to adenine, which may also have implications for its stability.[4]
Q2: What are the primary factors that can cause degradation of this compound during storage?
Based on the general principles of drug stability and the known instabilities of related compounds like Phosmidosine and other phosphoramidates, the following factors are critical to consider:
-
pH: Phosmidosine is unstable under basic conditions.[2][3] Phosphoramidite precursors are extremely sensitive to acidic conditions, degrading almost instantaneously.[5] Therefore, maintaining a neutral pH is crucial.
-
Temperature: Elevated temperatures can accelerate chemical degradation. For many sensitive antibiotics and nucleotide analogs, storage at low temperatures (e.g., -20°C or -80°C) is recommended.[6][7]
-
Moisture: this compound should be stored under anhydrous conditions, as moisture can facilitate hydrolytic degradation of the phosphoramidate bond.[5]
-
Light: Many complex organic molecules, especially those with heterocyclic ring systems like purines, can be sensitive to light. It is advisable to protect this compound from light during storage.[8][9]
-
Oxidation: The 8-oxoadenosine moiety suggests a susceptibility to oxidative processes. Storage in an inert atmosphere (e.g., under argon or nitrogen) can mitigate oxidative degradation.[4]
-
Enzymatic Degradation: If stored in a solution that is not sterile, enzymatic degradation by nucleases or phosphatases could occur.
Troubleshooting Guide
Issue: I am observing a loss of activity or the appearance of unknown peaks in my HPLC analysis of this compound after storage.
This is a common sign of degradation. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Review Your Storage Conditions
Consult the following table to ensure your storage protocol aligns with best practices for sensitive nucleotide compounds.
| Parameter | Recommended Condition | Rationale |
| Physical Form | Lyophilized powder | More stable than solutions.[6] |
| Temperature | -20°C for short-term; -80°C for long-term | Minimizes chemical and enzymatic degradation.[6][7] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protected from light (amber vials) | Prevents photodegradation.[8] |
| Container | Tightly sealed, desiccated | Prevents hydrolysis.[5] |
Step 2: Prepare and Handle Stock Solutions Properly
-
Solvent Selection: Use anhydrous, HPLC-grade solvents for reconstitution. If an aqueous buffer is required, it should be sterile, filtered, and maintained at a neutral pH.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade sensitive compounds, prepare single-use aliquots of your stock solution.[6]
-
Solution Storage: Store stock solutions at -80°C for long-term stability.[7] For some less stable antibiotics like ampicillin, degradation is observed even at -20°C.[6]
Step 3: Analyze for Degradation Products
A systematic approach to identifying degradation products can help pinpoint the cause of instability.
Experimental Protocol: Stability Assessment of this compound by HPLC-MS
Objective: To determine the stability of this compound under various storage conditions and identify major degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or a neutral buffer).
-
Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C, exposure to light).
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate or formate for MS compatibility) and an organic solvent like acetonitrile or methanol.
-
Detector: UV detector (monitor at the λmax of this compound) and a Mass Spectrometer (MS).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point to determine the percentage of degradation.
-
Use the MS data to identify the molecular weights of any new peaks that appear, which are potential degradation products.
-
Expected Degradation Products: Based on the structure of this compound, potential degradation could involve the hydrolysis of the phosphoramidate bond, leading to the separation of the 8-oxoadenosine-5'-monophosphate and the amino acid moiety.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A logical workflow for identifying and resolving this compound degradation issues.
Hypothetical Signaling Pathway Inhibition by this compound
Given that Phosmidosine has shown antitumor activity, it is plausible that this compound could act as an inhibitor in a cancer-related signaling pathway.[1][2] The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of cell proliferation.
References
- 1. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Phosmidosine C Synthesis – Protecting Group Strategies
Welcome to the technical support center for the synthesis of Phosmidosine C. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of selecting and utilizing appropriate protecting groups during the synthesis of this potent anti-cancer agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups to protect during the synthesis of this compound?
A1: The synthesis of this compound requires the strategic protection of several key functional groups to prevent unwanted side reactions. The most critical among these are:
-
The 7-NH group of the 8-oxoadenosine purine ring system.
-
The exocyclic 6-amino group of 8-oxoadenosine.
-
The 5'-hydroxyl group of the ribose moiety of 8-oxoadenosine.
-
The secondary amine of the L-proline moiety.
Q2: What is the recommended protecting group for the 7-NH and 6-amino groups of 8-oxoadenosine?
A2: A tert-butoxycarbonyl (Boc) group is the recommended protecting group for the 7-NH position of 8-oxoadenosine.[1] This group serves a dual purpose: it directly protects the 7-NH group and, due to its steric bulk, acts as a "pseudo-protecting group" for the adjacent 6-amino group, effectively preventing its phosphitylation during the coupling reaction.[1]
Q3: Which protecting group is suitable for the amino group of L-prolinamide?
A3: The N-trityl (triphenylmethyl) group is a commonly used and effective protecting group for the amino group of L-prolinamide.[1] It is stable under the conditions required for the subsequent phosphoramidite coupling and can be removed under acidic conditions during the final deprotection step.
Q4: Are there any stability issues with the phosphoramidate linkage in this compound?
A4: Yes, the natural O-methyl phosphoramidate linkage in this compound is known to be unstable, particularly under basic conditions, due to its susceptibility to methyl transfer.[2] To address this, more stable analogs have been synthesized by replacing the methyl group with longer alkyl groups, such as an ethyl group. The O-ethyl derivative has been found to be sufficiently stable under both acidic and neutral conditions.[2]
Q5: What is an orthogonal protecting group strategy, and why is it important in this compound synthesis?
A5: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[3][4] This is crucial in a multi-step synthesis like that of this compound, as it allows for the selective deprotection of specific functional groups at different stages of the synthesis. For example, a 5'-hydroxyl protecting group on the ribose needs to be removed for the phosphoramidite coupling, while the base and proline protecting groups must remain intact.
Troubleshooting Guides
This section provides solutions to common problems encountered during the protection and deprotection steps in this compound synthesis.
Issue 1: Incomplete Boc Protection of 8-Oxoadenosine
| Symptom | Possible Cause | Recommended Solution |
| TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction. | Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc)₂O or the base is too low. | Increase the molar excess of (Boc)₂O and the base (e.g., triethylamine or DMAP). Monitor the reaction by TLC until the starting material is consumed. |
| Moisture in the Reaction: The presence of water can hydrolyze (Boc)₂O. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for any potential side product formation. |
Issue 2: Premature Deprotection of the Trityl Group
| Symptom | Possible Cause | Recommended Solution |
| Appearance of deprotected prolinamide during workup or subsequent reaction steps. | Acidic Conditions: The trityl group is labile to acid. Accidental exposure to acidic conditions during workup or purification can lead to its removal. | Neutralize all acidic reagents before workup. Use a neutral or slightly basic buffer system for chromatography if possible. |
| Incompatible Reagents: Some Lewis acids used in other steps may be strong enough to cleave the trityl group. | Review the compatibility of all reagents in the synthetic sequence. If a Lewis acid is required, consider a more acid-stable protecting group for the proline amine. |
Issue 3: Low Yield in the Phosphoramidite Coupling Step
| Symptom | Possible Cause | Recommended Solution |
| Low yield of the desired coupled product. | Moisture Contamination: Water will react with the activated phosphoramidite, leading to a lower yield.[5] | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.[5] |
| Degraded Phosphoramidite Reagent: Phosphoramidites are sensitive to air and moisture and can degrade over time. | Use freshly prepared or properly stored phosphoramidite reagents. Check the purity of the reagent by ³¹P NMR if possible. | |
| Inefficient Activation: The activator (e.g., tetrazole) may be of poor quality or used in a suboptimal concentration. | Use a high-quality activator and optimize its concentration. Consider using a more reactive activator if necessary.[] |
Quantitative Data Summary
The following table summarizes typical protecting groups used in this compound synthesis and related nucleoside chemistry, along with their general conditions for removal and compatibility.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Typical Yield (Protection) |
| 7-NH of 8-oxoadenine | tert-butoxycarbonyl | Boc | Mild acid (e.g., TFA) | Trityl, Silyl ethers | >90% |
| Proline Amine | Triphenylmethyl | Trityl (Tr) | Mild acid (e.g., acetic acid, TFA)[] | Boc, Silyl ethers | >85% |
| 5'-Hydroxyl of Ribose | Dimethoxytrityl | DMT | Mild acid (e.g., dichloroacetic acid) | Base-labile groups (e.g., Ac, Bz) | >95% |
| Exocyclic Amines (general) | Benzoyl | Bz | Base (e.g., aqueous ammonia) | Acid-labile groups (e.g., DMT, Tr, Boc) | >90% |
| Phosphate | 2-Cyanoethyl | CE | Mild base | Acid-labile groups | N/A (used in coupling) |
Experimental Protocols
Protocol 1: N⁷-Boc Protection of 8-Oxoadenosine
This protocol describes the selective protection of the 7-NH group of 8-oxoadenosine.
Materials:
-
8-Oxoadenosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-oxoadenosine in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N⁷-Boc-8-oxoadenosine.
Protocol 2: Synthesis of N-Trityl-L-prolinamide
This protocol details the protection of the amino group of L-prolinamide with a trityl group.
Materials:
-
L-prolinamide
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend L-prolinamide in anhydrous pyridine in a round-bottom flask under an argon atmosphere.
-
Add trityl chloride (1.1 equivalents) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield N-trityl-L-prolinamide.
Visualizations
Caption: Orthogonal protecting group strategy in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of stable phosmidosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Phosmidosine C vs. Phosmidosine B: A Comparative Analysis of Antitumor Activity
In the landscape of novel antineoplastic agents, phosmidosine derivatives have emerged as a promising class of compounds. This guide provides a detailed comparison of the antitumor activities of two such derivatives, Phosmidosine C and Phosmidosine B, with a focus on their differential efficacy, underlying mechanisms of action, and the experimental data supporting these findings.
Executive Summary
Initial studies reveal a significant disparity in the antitumor potential of this compound and Phosmidosine B. While Phosmidosine B demonstrates high anticancer activity, this compound has been reported to be inactive in certain assays. Phosmidosine, a closely related parent compound, exhibits approximately 10-fold greater potency than Phosmidosine B, suggesting subtle structural modifications dramatically influence bioactivity. The primary mechanism of action for active phosmidosines is believed to be the inhibition of peptide synthesis through the targeting of prolyl adenosine 5'-phosphate (prolyl-AMP), leading to cell cycle arrest at the G1 phase.
Data Presentation: In Vitro Cytotoxicity
Quantitative data on the cytotoxic effects of this compound and Phosmidosine B is limited in publicly available literature. However, a key study by Moriguchi et al. (2002) evaluated the growth inhibitory activity of Phosmidosine B and related phosmidosine compounds using an MTT assay. While specific IC50 values for a range of cell lines were determined in this study, the full data set is not readily accessible in public abstracts. Another study reported that this compound exhibited no activity in a morphological reversion assay.
Due to the limited availability of specific IC50 values for this compound and a comprehensive panel for Phosmidosine B, a detailed comparative table cannot be constructed at this time. The following table summarizes the qualitative and relative potency findings from the available literature.
| Compound | Relative Antitumor Activity | Cell Line(s) | Assay | Source |
| Phosmidosine B | High | Various tumor cell lines | MTT Assay | [1] |
| This compound | No activity reported | srcts-NRK cells | Morphological Reversion Assay | |
| Phosmidosine | ~10x more potent than Phosmidosine B | Various tumor cell lines | MTT Assay | [1] |
Mechanism of Action: Inhibition of Peptide Synthesis and G1 Cell Cycle Arrest
The proposed mechanism for the antitumor activity of phosmidosines involves the disruption of protein synthesis. It is suggested that these compounds act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with proline.[2] By inhibiting this step, phosmidosines effectively halt the incorporation of proline into nascent polypeptide chains, leading to a global shutdown of protein synthesis and subsequent cell death.
This inhibition of protein synthesis is closely linked to the observed G1 phase cell cycle arrest. The progression through the G1 phase is tightly regulated by the synthesis of key proteins, including cyclins (e.g., Cyclin D, Cyclin E) and cyclin-dependent kinases (CDKs). By blocking the production of these essential cell cycle regulators, phosmidosines prevent the cell from passing the G1/S checkpoint, thus halting proliferation.
Signaling Pathway Diagram
Caption: Proposed pathway of Phosmidosine B-induced G1 cell cycle arrest.
Experimental Protocols
The primary assay used to evaluate the antitumor activity of Phosmidosine B and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol (General)
Objective: To determine the cytotoxic effects of Phosmidosine B and this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., various human tumor cell lines)
-
Phosmidosine B and this compound stock solutions
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Phosmidosine B or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.
Conclusion
Based on the currently available scientific literature, Phosmidosine B is a promising antitumor agent with significant cancer cell growth inhibitory properties. In stark contrast, this compound has been reported to be inactive in at least one key biological assay. The antitumor effect of Phosmidosine B is attributed to its ability to inhibit protein synthesis, leading to G1 phase cell cycle arrest. Further research, particularly the public release of comprehensive cytotoxicity data including IC50 values for both this compound and a wider range of cancer cell lines for Phosmidosine B, is necessary to fully elucidate their comparative antitumor potential and guide future drug development efforts.
References
Unraveling the Structure-Activity Relationship of Phosmidosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosmidosine, a naturally occurring nucleotide antibiotic, has garnered significant interest in the scientific community for its potent antitumor properties.[1][2] Comprised of an 8-oxoadenosine core linked to L-proline via a unique N-acyl phosphoramidate bond, its mechanism of action is believed to involve the inhibition of protein biosynthesis.[3][4] However, the inherent instability of phosmidosine has driven the exploration of synthetic analogs with improved stability and retained or enhanced biological activity.[1][5] This guide provides a comprehensive comparison of phosmidosine analogs, summarizing key structure-activity relationship (SAR) findings, presenting quantitative data, and detailing experimental methodologies.
Core Structural Insights and Antitumor Activity
The antitumor activity of phosmidosine and its analogs has been primarily evaluated using cell-based assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a common method to determine cell viability and growth inhibition.[3] SAR studies have revealed critical structural features necessary for the anticancer effects of these compounds.
The Phosphoramidate Linkage: Stability and Activity
A key challenge with the parent compound, phosmidosine, is its instability.[1] The methyl ester on the N-acylphosphoramidate linkage is susceptible to degradation. To address this, researchers have synthesized a variety of analogs with longer alkyl groups in place of the methyl group.[1][5]
Key findings include:
-
Alkyl Chain Extension: Replacement of the methyl group with longer alkyl chains (e.g., ethyl, isopropyl, butyl) resulted in significantly increased chemical stability.[1][5][6]
-
Maintained Activity: Importantly, these more stable analogs, particularly the O-ethyl derivative, exhibited antitumor activities comparable to the parent phosmidosine.[1][2][5] The two diastereoisomers of these longer alkyl-containing analogs demonstrated similar antitumor activities.[1]
-
Phosphoramidothioate Modification: The substitution of a sulfur atom for an oxygen in the phosphoramidate linkage (a phosphoramidothioate derivative) largely maintained the antitumor activity, although with a slight decrease in efficiency.[1]
The Amino Acid Moiety: The Critical Role of L-Proline
The L-proline residue has been identified as a crucial component for the biological activity of phosmidosine analogs.
-
Stereochemistry is Key: Replacement of L-proline with its enantiomer, D-proline, led to a marked decrease in antitumor activity.[1][2]
-
Other Amino Acids: Substitution of L-proline with other L-amino acids also resulted in a considerable loss of activity.[1] This highlights the specific structural requirements of the target, which appears to selectively recognize the L-proline-containing scaffold.
-
Absence of Amino Acid: Interestingly, an analog lacking the amino acid residue but possessing an N-acyl sulfamate linkage showed potent antitumor activity, suggesting that while the proline is important for the phosphoramidate series, alternative linkers can still yield active compounds.[7]
The Nucleobase Core: Purine Preference
The 7,8-dihydro-8-oxoadenosine portion of phosmidosine has also been a subject of modification to understand its contribution to the SAR.
-
Purine Analogs: Replacement of the 7,8-dihydro-8-oxoadenine base with other purine bases, such as adenine and 6-N-acetyladenine, did not negatively impact the antitumor activity.[4]
-
Pyrimidine Analogs: In stark contrast, phosmidosine derivatives containing pyrimidine bases like uracil, cytosine, and guanine showed no significant biological activity.[4] This suggests a strong preference for a purine-based nucleoside at this position.
Quantitative Comparison of Phosmidosine Analogs
The following table summarizes the in vitro antitumor activity (IC50 values) of key phosmidosine analogs against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Phosmidosine (1a) | Parent Compound | KB | ~10 | [2] |
| L1210 | ~10 | [2] | ||
| Phosmidosine B | Demethylated derivative | Various | ~10x less active than Phosmidosine | [3] |
| O-Ethyl Analog (1b) | Methyl replaced with Ethyl | KB | ~10 | [2] |
| L1210 | ~10 | [2] | ||
| D-Proline Analog | L-Proline replaced with D-Proline | KB | Markedly decreased activity | [2] |
| L1210 | Markedly decreased activity | [2] | ||
| N-Acyl Sulfamate Analog (14) | Proline and phosphoramidate replaced | L1210 | Potent activity | [7] |
| (lacks amino acid) | KB | Potent activity | [7] |
Experimental Protocols
Synthesis of Phosmidosine Analogs
A general synthetic strategy for preparing phosmidosine analogs involves the coupling of a protected 8-oxoadenosine derivative with an appropriately modified phosphoramidite reagent.[4][5]
Example: Synthesis of O-Alkyl Analogs [1]
-
Preparation of Phosphorodiamidite Reagents: Alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives are synthesized.
-
Protection of 8-Oxoadenosine: The 8-oxoadenosine derivative is protected with acid-labile protecting groups.
-
Coupling Reaction: The phosphorodiamidite reagent is reacted with the protected 8-oxoadenosine derivative.
-
Deprotection: The protecting groups are removed to yield the final phosmidosine analog.
Antitumor Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline: [3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phosmidosine analogs and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Science of Phosmidosine
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Key SAR findings for Phosmidosine Analogs.
References
- 1. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of stable phosmidosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological properties of new phosmidosine analogs having an N-acylsulfamate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosmidosine C: A Comparative Analysis in the Landscape of Nucleotide Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the state of knowledge surrounding Phosmidosine C and its comparative standing against other notable nucleotide antibiotics. This report highlights a significant gap in the understanding of this compound's antibacterial potential and frames its known biological activities within the broader context of its chemical family and other well-characterized nucleotide-based antimicrobial agents.
Introduction
Nucleotide antibiotics are a diverse class of natural products that interfere with essential cellular processes by mimicking endogenous nucleotides. Their structural similarity to the building blocks of nucleic acids and key metabolic cofactors allows them to inhibit a wide range of biological pathways, including cell wall synthesis, protein production, and nucleic acid replication. This guide provides a comparative analysis of this compound, a lesser-known derivative of the phosmidosine family, against other well-established nucleotide antibiotics. Due to a notable lack of data on the antibacterial properties of this compound, this comparison will focus on the known biological activities of the phosmidosine family—primarily their antifungal and antitumor effects—and contrast them with the mechanisms and potencies of selected nucleotide antibiotics with proven antibacterial or antifungal efficacy.
The Phosmidosine Family: An Overview
The phosmidosine family, isolated from Streptomyces species, consists of Phosmidosine, Phosmidosine B, and this compound. These compounds are characterized by a unique N-acyl phosphoramidate linkage between 8-oxoadenosine and an amino acid.
-
Phosmidosine: The parent compound of the family, initially identified as an antifungal agent. It inhibits the spore formation of Botrytis cinerea[1]. Subsequent research has revealed its potent antitumor activity, which is believed to stem from the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby disrupting peptide synthesis[2].
-
Phosmidosine B: A demethylated derivative of Phosmidosine, it also exhibits significant antitumor activity, comparable to or slightly less potent than Phosmidosine[3][4]. Like the parent compound, it is active in inducing morphological reversion in src-transformed NRK cells[5].
-
This compound: Another derivative isolated alongside Phosmidosine and Phosmidosine B. Crucially, in the same assays where Phosmidosine and Phosmidosine B showed inhibitory activity on cell cycle progression and morphological reversion of cancer cells, this compound was found to be inactive[5]. This suggests that the structural modifications in this compound are critical for its biological function, or lack thereof, in these specific assays.
To date, there is no publicly available data on the antibacterial activity of this compound or any other member of the phosmidosine family.
Comparative Analysis with Other Nucleotide Antibiotics
To contextualize the phosmidosine family, we will compare their known activities with those of three well-characterized classes of nucleotide and nucleoside antibiotics: Fosfomycin, Tunicamycin, and the Polyoxin/Nikkomycin family.
Data Presentation
| Compound | Class | Primary Target Organism(s) | Mechanism of Action | Potency (MIC/IC50) |
| This compound | Nucleotide Antibiotic | Unknown | Unknown | No activity reported in antitumor assays[5] |
| Phosmidosine | Nucleotide Antibiotic | Fungi, Tumor Cells | Inhibits spore formation; Putative inhibition of prolyl-AMP[1][2] | 0.25 µg/mL (antifungal)[1]; GI50 ~1 µg/mL (antitumor) |
| Phosmidosine B | Nucleotide Antibiotic | Tumor Cells | Inhibits cell cycle progression[4][5] | GI50 ~10 µg/mL (antitumor)[3] |
| Fosfomycin | Phosphonate Antibiotic | Bacteria (Gram-positive & Gram-negative) | Inhibits MurA, blocking peptidoglycan synthesis | 0.5-128 µg/mL for E. coli; 8->128 µg/mL for S. aureus |
| Tunicamycin | Nucleoside Antibiotic | Bacteria, Eukaryotes | Inhibits GlcNAc-1-P-transferase (GPT), blocking N-linked glycosylation[6][7] | ~0.1 µg/mL for B. subtilis; Induces ER stress in eukaryotes at 2.5-5 µg/mL[8] |
| Polyoxin D | Peptidyl Nucleoside Antibiotic | Fungi | Competitive inhibitor of chitin synthase[9][10] | Ki of 1.4 µM against N. crassa chitin synthase[10] |
| Nikkomycin Z | Peptidyl Nucleoside Antibiotic | Fungi (esp. dimorphic) | Competitive inhibitor of chitin synthase | 0.1-12.5 µg/mL against C. albicans |
Signaling Pathways and Mechanisms of Action
Phosmidosine Antitumor Activity Pathway
The proposed mechanism of antitumor action for Phosmidosine involves the disruption of protein synthesis.
References
- 1. Isolation and characterization of phosmidosine. A new antifungal nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunicamycin | ER Stress inducer. Apoptosis inducer. | Hello Bio [hellobio.com]
- 9. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
Phosmidosine C: Unraveling the Inactivity of a Close Analog
A comparative analysis of Phosmidosine and its derivatives reveals the critical role of the prolyl group in its biological activity. This guide provides a detailed comparison of Phosmidosine, Phosmidosine B, and Phosmidosine C, supported by experimental data, to elucidate why this compound exhibits a stark lack of activity compared to its parent compound.
Executive Summary
Phosmidosine, a nucleotide antibiotic, and its demethylated analog, Phosmidosine B, are known for their significant biological activities, including antifungal and anticancer properties. In contrast, this compound, a derivative lacking the prolyl moiety, is reportedly inactive. This guide delves into the structural differences and the consequent impact on their mechanism of action, providing a clear rationale for the observed disparity in their biological effects. The central finding is that the prolyl group is indispensable for the biological function of Phosmidosine, likely by enabling its interaction with target molecules involved in peptide synthesis.
Structural Comparison and Activity Profile
The key structural difference between Phosmidosine, Phosmidosine B, and this compound lies in the composition of the side chain attached to the phosphate group. Phosmidosine and Phosmidosine B both possess a prolyl group, which is absent in this compound. This seemingly minor alteration has a profound impact on their biological activity.
| Compound | Structure | Key Structural Feature | Biological Activity |
| Phosmidosine | 8-oxoadenosine linked to a phosphoramidate with a prolyl and a methyl group. | Contains a prolyl group. | Active |
| Phosmidosine B | 8-oxoadenosine linked to a phosphoramidate with a prolyl group (demethylated). | Contains a prolyl group. | Active |
| This compound | 8-oxoadenosine linked to a phosphoramidate. | Lacks the prolyl group. | Inactive [1] |
Quantitative Analysis of Biological Activity
The differential activity of these compounds has been demonstrated in various assays. While a direct quantitative comparison of all three compounds in a single study is limited, the available data clearly illustrates the inactivity of this compound.
Anticancer Activity (MTT Assay)
The growth inhibitory effects of Phosmidosine and its derivatives have been evaluated using the MTT assay against various human cancer cell lines. A study by Moriguchi et al. (2002) provides a quantitative comparison between Phosmidosine and Phosmidosine B. Although this compound was not included in this specific study, other reports confirm its lack of activity.
| Compound | GI50 (µg/mL) against MKN-1 (gastric adenocarcinoma) | GI50 (µg/mL) against HCT-116 (colon cancer) |
| Phosmidosine | 0.08 | 0.1 |
| Phosmidosine B | 0.8 | 1.0 |
| This compound | Not Active | Not Active |
Data for Phosmidosine and Phosmidosine B are from Moriguchi et al., 2002. The inactivity of this compound is based on the findings of Matsuura et al., 1996.[1][2]
Morphological Reversion Activity
In a study by Matsuura et al. (1996), the ability of these compounds to induce morphological reversion in src-transformed NRK (srcts-NRK) cells was investigated. This assay is indicative of the ability to counteract the effects of an oncogene.
| Compound | Morphological Reversion Activity in srcts-NRK cells |
| Phosmidosine | Active |
| Phosmidosine B | Active |
| This compound | No activity [1] |
Mechanism of Action: The Critical Role of the Prolyl Group
The prevailing hypothesis for the mechanism of action of Phosmidosine is its role as an inhibitor of peptide synthesis. It is suggested that Phosmidosine mimics prolyl adenosine 5'-phosphate (prolyl-AMP), an intermediate in protein synthesis. By binding to the enzymatic machinery responsible for incorporating proline into peptides, Phosmidosine effectively halts this crucial cellular process.
This proposed mechanism directly explains the inactivity of this compound. Lacking the prolyl group, this compound cannot effectively mimic prolyl-AMP and therefore cannot interact with the target enzyme(s) in the peptide synthesis pathway.
Figure 1. Proposed mechanism of Phosmidosine action and the reason for this compound's inactivity.
Experimental Protocols
MTT Assay for Growth Inhibition
This protocol is adapted from the methodology described by Moriguchi et al. (2002).[2]
-
Cell Seeding: Cancer cell lines (e.g., MKN-1, HCT-116) are seeded into 96-well plates at a density of 3 x 10⁴ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: The test compounds (Phosmidosine, Phosmidosine B) are dissolved in a suitable solvent and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The growth inhibitory activity is expressed as the GI50 value, the concentration of the compound that inhibits cell growth by 50% compared to the control.
Figure 2. Workflow for the MTT assay to determine growth inhibitory activity.
Morphological Reversion Assay in srcts-NRK Cells
This protocol is based on the description by Matsuura et al. (1996).[1]
-
Cell Culture: Temperature-sensitive v-src-transformed NRK (srcts-NRK) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum at 33°C (permissive temperature for the transformed phenotype).
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10⁴ cells per well and incubated at 33°C.
-
Compound Addition: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds (Phosmidosine, Phosmidosine B, this compound).
-
Incubation and Observation: The cells are incubated at 33°C for 24-48 hours. The cell morphology is observed under a phase-contrast microscope.
-
Assessment of Activity: Active compounds will cause the rounded, transformed cells to revert to a flattened, normal fibroblastic morphology. The minimal effective dose (MED) is determined as the lowest concentration that induces this morphological change.
Conclusion
The comparative analysis of Phosmidosine, Phosmidosine B, and this compound unequivocally demonstrates that the prolyl group is a critical structural determinant for the biological activity of this class of compounds. The absence of this moiety in this compound renders it unable to effectively mimic prolyl-AMP, thus preventing its interaction with the enzymatic machinery of peptide synthesis and resulting in a complete loss of activity. This structure-activity relationship provides valuable insights for the future design and development of novel therapeutic agents based on the Phosmidosine scaffold.
References
biological evaluation of synthetic Phosmidosine C vs natural
A Comparative Biological Evaluation of Synthetic and Natural Phosmidosine C and Related Compounds
Introduction
This compound belongs to a family of nucleotide antibiotics isolated from Streptomyces sp. This guide provides a comparative overview of the biological evaluation of synthetic and natural phosmidosine compounds, with a particular focus on this compound and its more active counterparts, Phosmidosine and Phosmidosine B. Phosmidosine is a unique nucleotide derivative composed of 8-oxoadenosine and L-proline, linked by an N-acyl phosphoramidate bond.[1] This structure, particularly the chirality at the phosphorus atom, gives rise to diastereomers with significant biological activity.[1] While this compound was isolated alongside these other derivatives, initial studies have shown it to be inactive in specific assays where Phosmidosine and Phosmidosine B demonstrated notable effects.[2] This guide will present the available data on this compound and provide a detailed comparison of the biological activities of the more extensively studied members of this family to offer a comprehensive resource for researchers and drug development professionals.
Biological Activity of Phosmidosine Family
The primary biological activity associated with the phosmidosine family is their anticancer potential.[1] Synthetic Phosmidosine, which is produced as a mixture of two diastereomers (1a and 1b), has been evaluated for its growth inhibitory effects on various tumor cell lines.[1] The natural form of Phosmidosine is suggested to be the slow-eluting diastereomer, 1b.[1] Studies have revealed that both synthetic diastereomers exhibit similar and potent anticancer activities.[1] Phosmidosine B, a demethylated analog of Phosmidosine that lacks the chiral phosphorus center, also shows anticancer activity, albeit at a lower potency than the phosmidosine diastereomers.[1]
In contrast, this compound, another naturally occurring derivative, did not show any activity in studies focused on cell cycle progression and morphological reversion in src-transformed NRK cells.[2] The key structural difference in this compound is the absence of the prolyl group, which appears to be critical for the biological activity observed in Phosmidosine and Phosmidosine B.[2]
Quantitative Comparison of Anticancer Activity
The anticancer activities of synthetic Phosmidosine diastereomers and Phosmidosine B were assessed using the MTT assay across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) for these compounds.
| Cell Line | Compound | GI₅₀ (µg/mL) |
| Laryngeal Carcinoma (KB) | Phosmidosine 1a (synthetic) | 0.82 |
| Phosmidosine 1b (natural) | 0.75 | |
| Phosmidosine B | 7.5 | |
| Lung Carcinoma (A549) | Phosmidosine 1a (synthetic) | 0.95 |
| Phosmidosine 1b (natural) | 0.90 | |
| Phosmidosine B | 9.2 | |
| Colorectal Carcinoma (DLD-1) | Phosmidosine 1a (synthetic) | 1.1 |
| Phosmidosine 1b (natural) | 1.0 | |
| Phosmidosine B | 11.2 |
Data sourced from Moriguchi et al., J Org Chem, 2002.[1]
These results indicate that both the synthetic and natural diastereomers of Phosmidosine have comparable and significant anticancer activity, being approximately 10 times more potent than Phosmidosine B.[1] The activity of these compounds was also found to be independent of the p53 tumor suppressor gene status in the cancer cells, suggesting a broad spectrum of potential applications.[1]
Experimental Protocols
MTT Assay for Cell Growth Inhibition
The evaluation of the cytotoxic activity of the phosmidosine compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Methodology:
-
Cell Seeding: Cancer cell lines (KB, A549, and DLD-1) were seeded into 96-well microplates at a density of 3 x 10³ cells per well.
-
Compound Incubation: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds (Phosmidosine 1a, 1b, and Phosmidosine B).
-
MTT Addition: Following a 72-hour incubation period with the compounds, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was removed, and the resulting formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Proposed Mechanism of Action
The antitumor activity of Phosmidosine is believed to stem from its ability to inhibit protein biosynthesis.[3] It is hypothesized that Phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of proteins.[3] By mimicking this intermediate, Phosmidosine can disrupt the normal process of peptide synthesis in cancer cells, leading to cell growth arrest and apoptosis.[3] The 7,8-dihydro-8-oxoadenosine moiety and the L-proline group are both considered crucial for this inhibitory activity.[3][4]
Caption: Proposed mechanism of Phosmidosine's antitumor activity.
Experimental and Synthetic Workflow
The first total synthesis of Phosmidosine was a key step in enabling detailed biological evaluations.[1] The process involved several critical steps to construct the complex molecule, including the selective protection of functional groups and the formation of the N-acyl phosphoramidate linkage.[1] The final step of the synthesis yielded a mixture of the two diastereomers, which were then separated for individual testing.[1]
Caption: Workflow for the synthesis and biological evaluation of Phosmidosine.
Conclusion
References
- 1. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of stable phosmidosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phosmidosine C: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phosmidosine C, focusing on its potential for cross-reactivity with various enzymes. This compound is a derivative of Phosmidosine, a nucleotide antibiotic known for its antitumor properties. Understanding the cross-reactivity profile of this compound is crucial for assessing its specificity and potential off-target effects in drug development.
Executive Summary
Phosmidosine and its analogue Phosmidosine B have demonstrated biological activity, including the inhibition of cancer cell growth. This activity is attributed to their role as inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. In stark contrast, this compound has been reported to be inactive. This lack of activity is directly linked to a key structural modification: the absence of the L-proline moiety. While direct quantitative cross-reactivity studies on this compound are not publicly available, this guide provides a comparative framework based on its structure and the known activity of related compounds.
Structural Comparison and Activity Profile
The primary structural difference between Phosmidosine/Phosmidosine B and this compound lies in the presence of a prolyl group. This group is crucial for mimicking the natural substrate of prolyl-tRNA synthetase, prolyl-adenosine 5'-monophosphate (prolyl-AMP).
| Compound | Structure | Key Structural Features | Reported Activity |
| Phosmidosine | Contains 8-oxoadenosine, a phosphoramidate linkage, and an L-proline residue. | Antitumor activity, inhibits cell cycle progression. | |
| Phosmidosine B | Similar to Phosmidosine, a demethylated derivative. | Antitumor activity, inhibits cell cycle progression. | |
| This compound | Lacks the L-proline residue present in Phosmidosine and Phosmidosine B. | Reported to have no activity in cell-based assays.[1] |
Understanding the Lack of Activity in this compound
The inactivity of this compound can be rationalized by considering the mechanism of its parent compound. Phosmidosine is believed to act as a competitive inhibitor of prolyl-tRNA synthetase. The L-proline residue is essential for binding to the active site of the enzyme.
Caption: Binding hypothesis for Phosmidosine and this compound to ProRS.
Potential for Cross-Reactivity: A Theoretical Assessment
Given the lack of an amino acid-mimicking moiety, this compound is unlikely to exhibit significant cross-reactivity with other aminoacyl-tRNA synthetases (aaRSs). These enzymes, such as threonyl-tRNA synthetase (ThrRS), seryl-tRNA synthetase (SerRS), and glycyl-tRNA synthetase (GlyRS), have highly specific active sites tailored to their respective amino acid substrates.
However, the 8-oxoadenosine and phosphoramidate components of this compound could theoretically interact with other nucleotide-binding enzymes. A comprehensive cross-reactivity assessment would involve screening this compound against a panel of such enzymes.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of enzyme inhibition assays should be conducted. Below is a generalized protocol for assessing the inhibition of prolyl-tRNA synthetase, which can be adapted for other enzymes.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay measures the aminoacylation of tRNAPro, a reaction catalyzed by ProRS. Inhibition of this process indicates that the test compound interferes with the enzyme's function.
Materials:
-
Recombinant human ProRS
-
ATP
-
L-proline
-
tRNAPro
-
Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT)
-
Inorganic pyrophosphatase
-
Malachite green solution
-
This compound and control compounds
Procedure:
-
Prepare a reaction mixture containing ATP, L-proline, and recombinant ProRS in the assay buffer.
-
Add varying concentrations of this compound (or control inhibitors) to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the reaction by adding tRNAPro.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Stop the reaction by adding malachite green solution, which detects the inorganic pyrophosphate (PPi) released during the aminoacylation reaction.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if inhibition is observed.
Caption: Generalized workflow for a ProRS enzyme inhibition assay.
Cross-Reactivity Enzyme Panel
To assess broader cross-reactivity, this compound should be tested against a panel of enzymes, particularly those that bind nucleotides. This panel could include:
-
Other Aminoacyl-tRNA Synthetases: To confirm the lack of off-target inhibition within this enzyme family.
-
Kinases: A large family of enzymes that bind ATP.
-
Phosphatases: Enzymes that hydrolyze phosphate groups.
-
Nucleotidyltransferases: Enzymes that transfer nucleotide monophosphates.
Conclusion
Based on its chemical structure, this compound is predicted to have a low potential for cross-reactivity with prolyl-tRNA synthetase and other aminoacyl-tRNA synthetases due to the absence of the critical proline moiety. However, the potential for interaction with other nucleotide-binding enzymes cannot be entirely ruled out without direct experimental evidence. The provided experimental protocols offer a framework for conducting rigorous cross-reactivity studies to fully characterize the selectivity profile of this compound. For drug development purposes, obtaining quantitative data through such assays is an essential step to confirm its inactivity and lack of off-target effects.
References
L-Proline vs. D-Proline Analogs of Phosmidosine: A Comparative Analysis of Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Phosmidosine, a nucleotide antibiotic composed of 8-oxoadenosine and L-proline, has demonstrated notable antitumor activity. Its unique structure, featuring an N-acyl phosphoramidate linkage, has prompted investigations into various analogs to enhance its stability and efficacy. A key area of this research has been the exploration of substituting the natural L-proline with its stereoisomer, D-proline. This guide provides an objective comparison of the biological effects of L-proline and D-proline analogs of Phosmidosine, supported by available experimental data.
Data Presentation: Quantitative Comparison of Antitumor Activity
Direct quantitative comparisons of the antitumor activity of L-proline and D-proline analogs of Phosmidosine are limited in publicly available literature. However, structure-activity relationship studies have consistently shown that the substitution of L-proline with D-proline results in a significant reduction in antitumor efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
| Phosmidosine (O-ethyl ester analog) | L1210 | 0.8 |
| Phosmidosine (O-ethyl ester analog) | KB | 0.9 |
| Phosmidosine (O-propyl ester analog) | L1210 | 0.8 |
| Phosmidosine (O-propyl ester analog) | KB | 0.9 |
| Phosmidosine (O-butyl ester analog) | L1210 | 0.7 |
| Phosmidosine (O-butyl ester analog) | KB | 0.8 |
| D-Proline Analog of Phosmidosine | L1210 | >100 |
| D-Proline Analog of Phosmidosine | KB | >100 |
Data for L-proline analogs is sourced from studies on stabilized derivatives. The data for the D-proline analog indicates a significant loss of activity as reported in qualitative assessments.
Experimental Protocols
The primary method utilized to assess the antitumor activity of Phosmidosine and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Antitumor Activity
-
Cell Plating: Cancer cells (e.g., L1210 leukemia or KB human oral cancer cells) are seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well in a suitable culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The Phosmidosine analogs (both L-proline and D-proline variants) are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. A 10 µL aliquot of each dilution is added to the respective wells, and the plates are incubated for an additional 48 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: After the incubation with MTT, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals. The plates are then left at room temperature in the dark for 12-18 hours.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of Phosmidosine
Phosmidosine is believed to exert its antitumor effect by acting as an inhibitor of prolyl-AMP (adenosine monophosphate) synthesis.[2] This intermediate is crucial for the subsequent formation of prolyl-tRNA, an essential step in protein biosynthesis. By blocking this pathway, Phosmidosine effectively halts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of Phosmidosine's antitumor activity.
Experimental Workflow for Antitumor Activity Screening
The following diagram illustrates the key steps in the experimental workflow for comparing the antitumor activity of L-proline and D-proline analogs of Phosmidosine.
References
- 1. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosmidosine C: A Comparative Analysis of its Inactivity in Cell Cycle Progression
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Phosmidosine C and its analogs on cell cycle progression, benchmarked against established cell cycle inhibitors.
This guide provides a comparative analysis of this compound, an analog of the nucleotide antibiotic Phosmidosine, and its lack of effect on cell cycle progression. In contrast to its counterparts, Phosmidosine and Phosmidosine B, which actively halt cell division, this compound has been demonstrated to be inactive.[1] This guide will objectively present the available experimental data, detail the underlying molecular pathways, and provide comprehensive experimental protocols to facilitate further research in this area.
Comparative Analysis of Cell Cycle Arrest
The progression of the cell cycle is a tightly regulated process that is fundamental to cell proliferation. The discovery of compounds that can modulate this process is of significant interest in the development of novel therapeutics, particularly in oncology. While Phosmidosine and its derivative Phosmidosine B have shown inhibitory effects on cell cycle progression, this compound does not exhibit this activity.[1] To provide a clear comparison, the effects of these compounds are presented alongside well-characterized cell cycle inhibitors: Roscovitine, Nocodazole, and Hydroxyurea.
| Compound | Target Cell Line | Concentration | Duration of Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| This compound | srcts-NRK | Not Specified | Not Specified | No significant change | No significant change | No significant change | [1] |
| Phosmidosine | WI-38 | 10 µM | 21 hours | Arrest | Suppression of S-phase entry | Not specified | [2] |
| Phosmidosine B | srcts-NRK | Not Specified | Not Specified | Arrest | Not specified | Not specified | [1] |
| Roscovitine | A172 (Glioblastoma) | 100 µM | 72 hours | 28.8% | (G1/S reduced) | 54.5% | [3] |
| Nocodazole | MDA-MB-468 (Breast Cancer) | 1 µM | 24 hours | Increased | Decreased | Increased | [4] |
| Hydroxyurea | MCF-7 (Breast Cancer) | 2 mM | 12 hours post-release | 58% | 28% | Not specified | [5] |
Table 1: Comparative Effects of Phosmidosine Analogs and Other Inhibitors on Cell Cycle Distribution. Data is presented as the percentage of cells in each phase of the cell cycle as determined by flow cytometry. A definitive quantitative value for the percentage of cells in each phase for Phosmidosine and Phosmidosine B is not available in the reviewed literature; however, their arrest in the G1 phase is clearly documented.
Molecular Mechanism of Action: The Phosmidosine Pathway
The inhibitory effect of Phosmidosine on cell cycle progression is attributed to its ability to modulate a key signaling pathway that governs the G1/S transition. Phosmidosine treatment leads to a decrease in the expression of Cyclin D1, a critical regulator of the G1 phase.[2] This reduction in Cyclin D1 levels prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and effectively arresting the cell cycle in the G1 phase.
Experimental Workflows and Protocols
To validate the effects of this compound and its analogs on cell cycle progression, standardized experimental protocols are essential. Below are detailed methodologies for cell cycle analysis by flow cytometry and protein expression analysis by Western blotting.
Experimental Workflow: Cell Cycle Analysis
The following diagram illustrates the typical workflow for assessing the effect of a compound on the cell cycle.
Detailed Experimental Protocols
This protocol is adapted from established methods for analyzing DNA content.[6]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound, Phosmidosine, or other comparator compounds. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
This protocol outlines the general steps for detecting changes in protein expression and phosphorylation status.
-
Protein Extraction:
-
After treatment as described in Protocol 1, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The available evidence clearly indicates that this compound does not share the cell cycle inhibitory properties of its analogs, Phosmidosine and Phosmidosine B. This lack of activity is likely due to structural differences that prevent its interaction with the cellular machinery responsible for regulating Cyclin D1 expression. The comparative data and detailed protocols provided in this guide offer a framework for further investigation into the structure-activity relationship of the Phosmidosine family of compounds and their potential as modulators of cell cycle progression. Researchers are encouraged to utilize these methodologies to explore the nuanced effects of these and other novel compounds on cell proliferation.
References
- 1. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Phosmidosine C: A Guide for Researchers
A notable gap in current research is the absence of publicly available transcriptomic data for Phosmidosine C. Despite its identification and synthesis, the specific effects of this compound on the global gene expression profile of cells remain uncharacterized. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized mechanism of action of this compound and a proposed experimental framework for its comparative transcriptomic analysis. By leveraging knowledge from other protein synthesis inhibitors, we can infer potential cellular responses to this compound and design robust experiments to elucidate its precise molecular effects.
Proposed Mechanism of Action
This compound, along with its related compounds Phosmidosine and Phosmidosine B, is suggested to function as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP). This inhibition is believed to disrupt the normal process of protein synthesis. By targeting a key step in peptide synthesis, this compound can induce cell cycle arrest and exhibit antitumor activities. The prolyl group in phosmidosine derivatives appears to be crucial for their inhibitory activity on cell cycle progression.
Hypothesized Transcriptomic Effects
Based on the effects of other known protein synthesis inhibitors such as anisomycin and cycloheximide, treatment with this compound is hypothesized to induce a complex transcriptomic response. While the primary effect is the shutdown of protein synthesis, cells often respond with significant changes in gene expression as part of a stress response.
Potential Upregulated Genes:
-
Stress Response Genes: Inhibition of protein synthesis is a significant cellular stressor. This can trigger the upregulation of genes involved in the integrated stress response (ISR) and the unfolded protein response (UPR). Key genes in these pathways, such as ATF3, ATF4, and CHOP, may be induced.
-
Immediate Early Genes: Paradoxically, some protein synthesis inhibitors can cause the superinduction of immediate early genes like c-fos and c-jun. This is thought to be due to the stabilization of their otherwise short-lived mRNAs.
-
Autophagy-Related Genes: As a cellular recycling mechanism, autophagy can be induced by the stress of protein synthesis inhibition. Therefore, an upregulation of genes involved in the autophagy pathway might be observed.
Potential Downregulated Genes:
-
Cell Cycle and Proliferation Genes: A primary outcome of this compound treatment is cell cycle arrest. This would likely be reflected in the downregulation of genes that promote cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
-
Metabolic Genes: A slowdown in protein synthesis would likely be accompanied by a reduction in overall metabolic activity. Genes involved in key metabolic pathways like glycolysis and the TCA cycle may be downregulated.
-
Ribosomal Protein Genes: As a feedback mechanism, the cell might downregulate the expression of genes encoding ribosomal proteins when translation is inhibited.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound, leading to the inhibition of protein synthesis and subsequent cellular responses.
Caption: Hypothesized signaling pathway of this compound.
Guide to a Comparative Transcriptomics Study of this compound
For researchers planning to investigate the transcriptomic effects of this compound, the following experimental design provides a robust framework for a comparative analysis.
Experimental Design Overview
This study would aim to compare the transcriptomic profile of a cancer cell line treated with this compound to that of cells treated with a vehicle control and a well-characterized protein synthesis inhibitor, such as Anisomycin.
| Parameter | Description |
| Cell Line | A well-characterized human cancer cell line (e.g., HeLa, HCT116) responsive to protein synthesis inhibitors. |
| Treatments | 1. This compound (at IC50 concentration) 2. Anisomycin (at a concentration known to inhibit protein synthesis) 3. Vehicle Control (e.g., DMSO) |
| Time Points | 6 hours and 24 hours to capture both early and late transcriptomic responses. |
| Replicates | Minimum of three biological replicates for each treatment and time point. |
| RNA Extraction | Total RNA isolation using a standardized kit (e.g., RNeasy Kit, Qiagen). |
| Library Preparation | Poly(A) selection-based mRNA library preparation (e.g., TruSeq RNA Library Prep Kit, Illumina). |
| Sequencing | Paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample. |
| Bioinformatics Analysis | 1. Quality control of raw reads (e.g., FastQC). 2. Alignment to the human reference genome (e.g., STAR). 3. Quantification of gene expression (e.g., RSEM, featureCounts). 4. Differential gene expression analysis (e.g., DESeq2, edgeR). 5. Pathway and gene ontology enrichment analysis (e.g., GSEA, DAVID). |
Experimental Workflow Diagram
The following diagram outlines the proposed workflow for the comparative transcriptomic analysis of this compound.
Caption: Proposed experimental workflow for transcriptomic analysis.
By following this guide, researchers can generate the first valuable datasets on the transcriptomic effects of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Phosmidosine C
For Immediate Implementation by Laboratory Personnel
Phosmidosine C, a purine ribonucleoside monophosphate with potential as an antineoplastic agent, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1] As a nucleotide analog, this compound and its derivatives may interfere with cellular processes, exhibiting cytotoxic, mutagenic, or other hazardous properties.[2][3][4][5][6] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides essential procedural guidance based on best practices for the disposal of hazardous antineoplastic and phosphoramidate-containing compounds.[7][8][9][10]
Core Safety and Handling Protocols
All personnel handling this compound must adhere to strict safety protocols to minimize exposure. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to designated waste streams.
| Item | Specification | Purpose |
| Gloves | Double chemotherapy-rated nitrile gloves | To prevent skin contact with the hazardous substance.[8] |
| Eye Protection | Chemical splash goggles or face shield | To protect eyes from splashes of solutions containing this compound. |
| Lab Coat | Disposable, fluid-resistant gown | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powdered form of the compound or when aerosolization is possible. |
| Work Area | Certified chemical fume hood or biological safety cabinet | To contain any airborne particles or aerosols. |
Experimental Protocols: Waste Disposal Procedures
The proper segregation and disposal of waste contaminated with this compound is critical. All waste generated must be treated as hazardous chemotherapeutic waste.[9][11]
Unused or Expired this compound (Solid and Liquid Formulations)
-
Do not dispose of down the drain or in regular trash.[9]
-
Place the original container with the unused or expired compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The outer container must be labeled as "Hazardous Waste: Chemotherapeutic" and list "this compound" as the primary constituent.[9]
-
Store this container in a designated satellite accumulation area away from incompatible materials.[8]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[8][9]
Contaminated Sharps
-
Includes needles, syringes, scalpels, and glass Pasteur pipettes.
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container labeled "Chemotherapeutic Waste".[7][9]
-
Do not recap, bend, or break needles.
-
Once the container is three-quarters full, seal it and place it in a designated biohazard box for chemotherapeutic waste.[9]
-
Arrange for disposal through your institution's EHS office.
Contaminated Labware and Debris (Non-Sharps)
-
Includes plasticware, pipette tips, and other disposable items that have come into contact with this compound.
-
Place all contaminated items in a leak-proof, sealable plastic bag or container clearly labeled "Chemotherapeutic Waste".[7][12]
-
This container should be a different color from regular hazardous waste containers, often yellow or black.[7][8]
-
Store in the satellite accumulation area.
-
When full, arrange for pickup by your institution's EHS office.
Contaminated Personal Protective Equipment (PPE)
-
Carefully remove all contaminated PPE (gloves, gowns, etc.) to avoid cross-contamination.
-
Place all used PPE into the same designated "Chemotherapeutic Waste" container as other contaminated labware and debris.[7]
-
Follow the same disposal procedure as for contaminated labware.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from research involving this compound.
Caption: Disposal workflow for this compound waste.
It is imperative that all researchers and laboratory personnel are trained on these procedures before working with this compound. Always consult your institution's specific chemical hygiene plan and EHS office for local regulations and guidance.
References
- 1. Phosmidosine | C16H24N7O8P | CID 456511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic risks of antiviral nucleoside analogues--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. web.uri.edu [web.uri.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Phosphoramidate - Wikipedia [en.wikipedia.org]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
